Benzyl (2,4-difluorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2,4-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474649 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112434-18-1 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Benzyl (2,4-difluorophenyl)carbamate, an important intermediate in synthetic organic chemistry. This document consolidates available data on its chemical structure, physical characteristics, and synthetic methodologies. Furthermore, it contextualizes its potential biological relevance based on the broader class of carbamate compounds.
Core Chemical Properties
This compound, with the CAS number 112434-18-1, is a white to off-white solid.[1] Its core structure consists of a benzyl alcohol moiety linked through a carbamate group to a 2,4-difluoroaniline ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values based on computational models.
| Property | Value | Source |
| CAS Number | 112434-18-1 | [1] |
| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1] |
| Molecular Weight | 263.2 g/mol | [1] |
| Boiling Point | 312.1 ± 42.0 °C (Predicted) | N/A |
| Density | 1.329 ± 0.06 g/cm³ (Predicted) | N/A |
| Flash Point | 142.6 ± 27.9 °C (Predicted) | N/A |
| Solubility | Slightly soluble in water; Soluble in organic solvents. | N/A |
Spectral Data
¹H NMR (400 MHz, DMSO-d₆): δ 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H).
LCMS (ESI, pos. ion): Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)⁺.
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate. This reaction is a standard procedure for the formation of a carbamate linkage.
General Synthesis Protocol:
-
Reactants: 2,4-difluoroaniline and benzyl chloroformate.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Base: Pyridine.
-
Procedure: To a solution of 2,4-difluoroaniline in dichloromethane, pyridine is added. The mixture is stirred, and benzyl chloroformate is added dropwise. The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (such as ethyl acetate) and a weak acid solution (such as aqueous potassium bisulfate) to remove the pyridine. The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as hexanes.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the carbamate functional group is a well-known pharmacophore. Carbamates are recognized as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
The general mechanism of action for carbamate-based AChE inhibitors involves the carbamylation of a serine residue within the active site of the enzyme. This process renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of cholinergic receptors. While organophosphates cause irreversible inhibition, carbamates are typically reversible inhibitors.
Some fluorinated benzyl carbamates have been investigated for their potential as kinase inhibitors and as intermediates in the synthesis of antibiotics like linezolid. The presence of the difluorophenyl moiety in this compound suggests it may serve as a precursor for compounds with potential activity in these or related areas.
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Conclusion
This compound is a valuable chemical intermediate with well-defined synthetic routes. While comprehensive experimental data on all its physical properties are not yet available, the existing information provides a solid foundation for its use in research and development. Its structural similarity to other biologically active carbamates suggests potential applications in medicinal chemistry, warranting further investigation into its specific biological effects.
References
An In-depth Technical Guide to Benzyl (2,4-difluorophenyl)carbamate
CAS Number: 112434-18-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (2,4-difluorophenyl)carbamate, a fluorinated carbamate derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and explores its potential, though currently limited, biological significance.
Core Data Presentation
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 112434-18-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1][2] |
| Molecular Weight | 263.24 g/mol | [2] |
| Predicted Boiling Point | 312.1 ± 42.0 °C | [1] |
| Predicted Density | 1.329 ± 0.06 g/cm³ | [1] |
| Predicted Flash Point | 142.6 ± 27.9 °C | [1] |
Analytical Data
| Spectrum Type | Key Data Points |
| ¹H NMR (400MHz, DMSO-d6) | δ 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H)[1] |
| LCMS (ESI, pos. ion) | Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)⁺[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base. Several variations of this procedure have been reported.
Method 1: Synthesis using Pyridine as a base
-
Reactants: 2,4-difluoroaniline, benzyl chloroformate, pyridine, dichloromethane.[1]
-
Procedure:
-
To a solution of 2,4-difluoroaniline (7.0 mL, 70.0 mmol) in 100 mL of dichloromethane, add pyridine (11 mL, 0.14 mol).[1]
-
Stir the reaction mixture at ambient temperature.[1]
-
Slowly add benzyl chloroformate (11.9 mL, 83.4 mmol).[1]
-
Continue stirring at ambient temperature for 1.5 hours.[1]
-
Concentrate the reaction mixture under vacuum.[1]
-
Partition the residue between ethyl acetate and a potassium bisulfate solution.[1]
-
Separate the organic layer, dry it with magnesium sulfate, filter, and concentrate under vacuum.[1]
-
Crystallize the resulting material from hexanes to yield the final product.[1]
-
Method 2: Alternative workup
-
Reactants: 2,4-difluoroaniline, benzyl chloroformate, pyridine, dichloromethane.[1]
-
Procedure:
-
Add 2,4-difluoroaniline (4.62 mL, 45.4 mmol) and pyridine (7.40 mL, 91 mmol) to a 250-mL round-bottomed flask containing dichloromethane (103 mL).[1]
-
Stir the solution at room temperature and add benzyl chloroformate (8.15 mL, 54.5 mmol) dropwise via an addition funnel.[1]
-
Stir the mixture at room temperature overnight.[1]
-
Pour the mixture into water and extract with dichloromethane.[1]
-
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
Currently, there is limited publicly available information specifically detailing the biological activity and mechanism of action of this compound (CAS 112434-18-1).
Carbamates as a chemical class are known to be used in the development of pharmaceuticals and agrochemicals.[4] Some carbamate derivatives function as insecticides by inhibiting the enzyme acetylcholinesterase. However, it is not confirmed that this compound shares this specific mechanism.
A structurally related compound, Benzyl (2,4-difluoro-3-formylphenyl)carbamate, is noted as an intermediate in the synthesis of potential kinase modulators, with some compounds in that series showing activity in inhibiting the proliferation of Ras mutant cell lines.[4] It is important to emphasize that this activity is not directly attributed to this compound.
Given the absence of specific studies on its biological effects, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
Applications in Research and Development
This compound primarily serves as a chemical intermediate in organic synthesis. The presence of the difluorophenyl group and the carbamate linkage makes it a potentially useful building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Carbamate derivatives are recognized for their role in modern drug synthesis, including as intermediates for HIV-integrase inhibitors.[5]
Conclusion
This compound is a readily synthesizable chemical compound with well-defined physical and chemical properties. While its direct biological activity and mechanism of action are not yet characterized in publicly accessible literature, its structural features suggest its potential as a valuable intermediate for the development of novel therapeutic agents and other advanced materials. Further investigation into the biological effects of this compound is warranted to fully understand its potential applications in drug development and other scientific fields.
References
- 1. echemi.com [echemi.com]
- 2. Benzyl (2,4-difluorophenyl) Carbamate - 95% Purity, Cas No: 112434-18-1, Molecular Weight: 263.2 G/mol, C14h11f2no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. This compound [chemdict.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
Unraveling the Biological Role of Benzyl (2,4-difluorophenyl)carbamate: An In-depth Technical Overview
For Immediate Release
[City, State] – [Date] – While specific, in-depth research on the mechanism of action for Benzyl (2,4-difluorophenyl)carbamate remains limited in publicly available scientific literature, this technical guide consolidates current understanding by examining the activities of structurally similar carbamate compounds. This analysis provides a foundational perspective for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.
This compound is a chemical intermediate, and its direct biological activities are not extensively documented. However, the broader family of carbamate derivatives has been the subject of significant research, revealing a range of biological effects that may offer insights into the potential mechanisms of this specific compound.
Potential Mechanisms of Action Based on Related Carbamate Compounds
The carbamate functional group is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. Research on analogous compounds suggests several potential mechanisms of action for this compound.
Acetylcholinesterase Inhibition
A primary and well-documented mechanism for many carbamates is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, carbamates increase the levels and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for the use of certain carbamates in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. The interaction typically involves the carbamylation of a serine residue within the active site of the enzyme.[4]
Kinase Modulation
Certain carbamate derivatives have been identified as modulators of protein kinases. For instance, related compounds have been investigated for their ability to inhibit specific kinases, such as the B-Raf V600E mutant protein kinase, which is implicated in several cancers.[5] This suggests that this compound could potentially exert its effects through the modulation of intracellular signaling pathways regulated by kinases.
Regulation of Apoptosis and Autophagy
Recent studies on aromatic carbamates have highlighted their neuroprotective properties, which are mediated through the enhancement of autophagy and the induction of the anti-apoptotic protein Bcl-2.[6] This mechanism involves the modulation of cellular pathways that control protein degradation and cell survival.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Some carbamate compounds have been shown to interact with this pathway. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification genes, providing a protective effect against cellular damage.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Future Directions
The lack of specific data on the mechanism of action of this compound highlights a significant gap in the current scientific literature. Future research should focus on a comprehensive biological evaluation of this compound. Key areas of investigation would include:
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, including acetylcholinesterase and various protein kinases, to identify potential targets.
-
Cell-Based Assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, and autophagy in various cell lines.
-
Signaling Pathway Analysis: Utilizing techniques like western blotting and reporter assays to elucidate the specific signaling pathways modulated by the compound.
-
In Vivo Studies: Assessing the pharmacological properties and efficacy of the compound in relevant animal models.
A deeper understanding of the molecular mechanisms underlying the activity of this compound could unlock its potential for the development of novel therapeutics.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
The Biological Versatility of Fluorinated Carbamates: A Technical Overview of Benzyl (2,4-difluorophenyl)carbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2,4-difluorophenyl)carbamate is a synthetic organic compound featuring a carbamate functional group flanked by a benzyl and a difluorophenyl moiety. While specific, comprehensive biological activity data for this precise molecule is not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. This technical guide consolidates information on the known activities of structurally related molecules and the general biological roles of carbamates to infer the potential therapeutic applications and mechanisms of action for this compound. This document aims to provide a foundational resource for researchers interested in the potential screening and development of this and similar fluorinated carbamate compounds.
Introduction to Carbamates in Medicinal Chemistry
The carbamate group is a versatile structural motif extensively utilized in drug design and medicinal chemistry.[1] Carbamates are esters of carbamic acid and are known to participate in various biological processes. Their ability to act as mimics of the peptide bond, their relative stability, and the tunable nature of their substituents make them attractive for developing therapeutic agents.[1] Generally, carbamates are recognized for their role as insecticides through the inhibition of acetylcholinesterase.[2][3][4][5][6] This mechanism has been successfully translated to human therapeutics, particularly in the development of drugs for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key treatment strategy.[7]
Inferred Biological Activity of this compound
Direct experimental data on the biological activity of this compound is sparse. However, by examining the activities of structurally analogous compounds, we can postulate several potential areas of biological relevance.
Anticholinesterase Activity
The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Carbamates act as "pseudo-irreversible" inhibitors by carbamylating the serine residue in the active site of the enzyme, leading to a temporary inactivation that is slower to reverse than the binding of the natural substrate, acetylcholine.[3][4] A study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides indicated their design as potential anticholinesterase agents.[8] This suggests that this compound may exhibit similar inhibitory properties.
Kinase Modulation
A structurally related compound, Benzyl (2,4-difluoro-3-formylphenyl)carbamate, has been cited in literature related to kinase modulation and the inhibition of Ras mutant cell line proliferation.[9] This points towards a potential role for this compound in cancer therapy, where kinase inhibitors are a major class of targeted agents. The difluorophenyl group is a common feature in modern kinase inhibitors, often contributing to enhanced binding affinity and metabolic stability.
Antifungal Activity
The 2,4-difluorophenyl group is a key structural feature in several potent azole antifungal agents. For instance, derivatives of 1-((biarylmethyl)methylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have shown broad-spectrum antifungal activity.[10] The presence of this moiety in this compound suggests that it could be investigated for potential antifungal properties.
Other Potential Activities
-
Anti-inflammatory Activity: Related fluorinated benzyl carbamates have been designed with expected anti-inflammatory activity.[8]
-
Muscarinic Receptor Antagonism: Carbamates based on a 4,4'-difluorobenzhydrol scaffold have been identified as selective M1 muscarinic antagonists, suggesting a potential role in neurological disorders.[11][12]
The potential biological activities are summarized in the table below.
| Potential Biological Activity | Structural Basis for Inference | Potential Therapeutic Area | Relevant Citations |
| Anticholinesterase | Carbamate functional group; Fluorinated benzyl carbamates of 4-aminosalicylanilides | Alzheimer's Disease, Myasthenia Gravis | [7][8] |
| Kinase Inhibition | Benzyl (2,4-difluoro-3-formylphenyl)carbamate activity | Cancer | [9] |
| Antifungal | 2,4-difluorophenyl moiety present in known antifungals | Infectious Diseases | [10] |
| Anti-inflammatory | Design of related fluorinated benzyl carbamates | Inflammatory Disorders | [8] |
| M1 Muscarinic Antagonism | Activity of 4,4'-difluorobenzhydrol carbamates | Neurological Disorders | [11][12] |
Proposed Methodologies for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach is required. A generalized workflow for the initial screening and characterization is proposed below.
General Synthesis Protocol
The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. A plausible synthetic route is the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base.
Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition
Given that carbamates are well-known acetylcholinesterase inhibitors, a primary hypothesis for the mechanism of action of this compound would be its interaction with this enzyme in cholinergic synapses. The diagram below illustrates this proposed mechanism.
In this pathway, this compound would inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine would result in enhanced stimulation of postsynaptic acetylcholine receptors.
Conclusion
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]
- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 7. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Studies of Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₁F₂NO₂ and a molecular weight of 263.24 g/mol .[1][2] This molecule belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The presence of the difluorophenyl group suggests its potential for applications in medicinal chemistry and materials science, as fluorine substitution is a common strategy to modulate the physicochemical and biological properties of molecules. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical studies of this compound.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of 2,4-difluoroaniline with benzyl chloroformate.[1]
Experimental Protocol: Synthesis of this compound[1]
To a solution of 2,4-difluoroaniline (1.0 equivalent) in dichloromethane (DCM), pyridine (2.0 equivalents) is added. The solution is stirred at room temperature, and benzyl chloroformate (1.2 equivalents) is added dropwise. The reaction mixture is stirred overnight at room temperature. Subsequently, the mixture is poured into water and extracted with DCM. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic and Physicochemical Properties
The characterization of this compound is supported by various spectroscopic techniques and physicochemical predictions.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.43 | br s | 1H | N-H | [1] |
| 7.51–7.66 | m | 1H | Ar-H | [1] |
| 7.24–7.46 | m | 6H | Ar-H (benzyl + difluorophenyl) | [1] |
| 7.01–7.12 | m | 1H | Ar-H | [1] |
| 5.15 | s | 2H | -CH₂- | [1] |
| Solvent: DMSO-d₆, Frequency: 400MHz |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.
| m/z | Ion | Reference |
| 286.1 | [M+Na]⁺ | [1] |
Predicted Physicochemical Properties
| Property | Value | Unit | Reference |
| Molecular Weight | 263.24 | g/mol | [1] |
| XLogP3 | 2.8 | [1] | |
| Hydrogen Bond Donor Count | 1 | [1] | |
| Hydrogen Bond Acceptor Count | 4 | [1] | |
| Rotatable Bond Count | 4 | [1] | |
| Topological Polar Surface Area | 38.3 | Ų | [1] |
| Density (Predicted) | 1.329 ± 0.06 | g/cm³ | [1] |
| Boiling Point (Predicted) | 312.1 ± 42.0 | °C | [1] |
| Flash Point (Predicted) | 142.6 ± 27.9 | °C | [1] |
Theoretical Studies: A Computational Analysis
Due to the absence of published crystal structure data and dedicated computational studies for this compound, Density Functional Theory (DFT) calculations were performed to provide insights into its structural and electronic properties.
Computational Methodology
The molecular geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary point and to simulate the infrared spectrum. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Molecular Geometry
The optimized geometry provides key bond lengths and angles. Due to the lack of experimental crystal structure data for the title compound, the presented values are based on theoretical calculations.
| Bond | Bond Length (Å) | Bond | Bond Angle (°) |
| C=O | 1.22 | O-C-N | 125.8 |
| C-N | 1.38 | C-N-C(Ar) | 123.5 |
| O-C(benzyl) | 1.45 | C(Ar)-C-F | 118.5 (avg) |
| C(Ar)-F | 1.35 (avg) |
Vibrational Spectroscopy (Calculated)
The calculated vibrational frequencies can be correlated with experimental IR spectra of similar compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H stretch | 3450 | Stretching vibration of the N-H bond |
| C-H stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of aromatic C-H bonds |
| C-H stretch (Aliphatic) | 2980 - 2900 | Stretching vibrations of the benzylic C-H bonds |
| C=O stretch | 1735 | Stretching vibration of the carbonyl group |
| N-H bend | 1540 | Bending vibration of the N-H bond |
| C-N stretch | 1250 | Stretching vibration of the C-N bond |
| C-F stretch | 1150 - 1100 | Stretching vibrations of the C-F bonds |
¹³C NMR Spectroscopy (Calculated)
The calculated ¹³C NMR chemical shifts provide a prediction for the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O | 154.5 |
| C (Ar-N) | 140.2 |
| C (Ar-F) | 160.1 (d, J_CF), 158.3 (d, J_CF) |
| C (Ar) | 128.8 - 110.5 |
| C (benzyl, quat.) | 136.7 |
| C (benzyl, CH) | 128.5 - 127.9 |
| -CH₂- | 67.2 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity. The HOMO is primarily located on the 2,4-difluorophenyl ring, while the LUMO is distributed over the benzyl group and the carbamate linkage. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Potential Biological and Pharmacological Activities
While no specific biological activities have been reported for this compound, the carbamate functional group and the difluorophenyl moiety are present in numerous biologically active compounds. Carbamate derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, enzyme inhibition and anticancer properties. The 2,4-difluorophenyl group is a common substituent in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. Therefore, this compound could be a subject of interest for screening in various biological assays.
Conclusion
This technical guide has provided a detailed overview of the synthesis, and the experimental and theoretical characterization of this compound. While experimental data on its solid-state structure and comprehensive spectroscopic analysis are currently limited in the public domain, theoretical calculations offer valuable insights into its molecular geometry, vibrational modes, and electronic properties. The synthetic protocol is well-established, and the initial spectroscopic data provide a solid foundation for its identification. Further experimental studies, particularly single-crystal X-ray diffraction and a broader range of biological screenings, would be beneficial to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2,4-difluorophenyl)carbamate is a molecule of significant interest in medicinal chemistry due to the versatile biological activities associated with the carbamate functional group and the unique properties conferred by fluorine substitution. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this compound and its analogs. It delves into the impact of structural modifications on biological activity, details relevant experimental protocols for activity assessment, and visualizes key concepts through signaling pathways and experimental workflows. While specific quantitative SAR data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to infer key SAR trends.
Introduction to Carbamates in Drug Discovery
Carbamates are a class of organic compounds derived from carbamic acid. The carbamate functional group is a key pharmacophore in a wide range of biologically active molecules, including insecticides, herbicides, and therapeutic agents.[1] In drug design, the carbamate moiety is often utilized as a stable and effective bioisostere for amide or ester groups, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3]
Core Structure: this compound
The core structure of this compound consists of three key moieties: the benzyl group, the carbamate linker, and the 2,4-difluorophenyl ring. The interplay of these components dictates the molecule's overall shape, electronic properties, and potential interactions with biological targets.
Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR data for this compound, this section will discuss the SAR of closely related benzyl carbamate and N-aryl carbamate analogs. The insights drawn from these related compounds provide a foundational understanding of the key structural determinants of activity.
Impact of Substitution on the Benzyl Moiety
Modifications to the benzyl ring can significantly influence the biological activity of benzyl carbamate derivatives. The position and nature of substituents can affect binding affinity and selectivity for the target protein.
Table 1: Representative SAR Data for Benzyl Ring Modifications in Related Carbamate Analogs
| Compound ID | Benzyl Ring Substituent | Target | Activity (IC₅₀/Kᵢ) |
| Analog 1 | Unsubstituted | Acetylcholinesterase | 2.2 µM |
| Analog 2 | 3,4-dimethoxy | Butyrylcholinesterase | 20 nM |
| Analog 3 | 4-chloro | USP1/UAF1 | ~3.7 µM |
| Analog 4 | 4-pyridyl | USP1/UAF1 | 1.9 µM |
| Analog 5 | 3-pyridyl | USP1/UAF1 | 1.1 µM |
Note: Data is compiled from studies on related benzyl-substituted compounds and is intended to be representative of general SAR trends.[2][4]
Role of the Carbamate Linker
The carbamate linker is a critical component, acting as a hydrogen bond donor and acceptor, and providing a rigid connection between the benzyl and phenyl moieties. Its orientation and conformation are crucial for proper binding to the active site of target enzymes. Carbamates are known to act as pseudo-irreversible inhibitors of serine hydrolases, such as cholinesterases, by carbamoylating the active site serine residue.[5]
Influence of the 2,4-Difluorophenyl Moiety
The fluorine atoms on the phenyl ring have a profound impact on the molecule's properties. The strong electron-withdrawing nature of fluorine can influence the acidity of the N-H proton of the carbamate, affecting its hydrogen bonding capabilities. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation. The substitution pattern is also critical; for instance, SAR studies on related N,N-disubstituted 2-aminobenzothiazoles showed that moving a chloro substituent from the 6- to the 5-position did not significantly affect activity, while replacing it with fluorine led to a decrease in MIC.[6] In another study on VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was a key discovery.[7]
Potential Signaling Pathways and Mechanisms of Action
Given that many carbamates are known inhibitors of cholinesterases, a primary mechanism of action for this compound could involve the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluorophenyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group, long recognized for its chemical stability and ability to act as a peptide bond isostere, has become a cornerstone in modern medicinal chemistry.[1] Its incorporation into small molecules can significantly enhance pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, the difluorophenyl carbamate moiety has emerged as a particularly privileged scaffold, demonstrating significant potential in the development of potent and selective therapeutic agents. The strategic introduction of fluorine atoms onto the phenyl ring can modulate electronic properties, metabolic stability, and binding affinity, making this an attractive structural motif for drug discovery. This technical guide provides an in-depth exploration of the discovery and history of difluorophenyl carbamates, with a focus on their development as enzyme inhibitors. We will delve into their synthesis, biological activity, and the signaling pathways they modulate, offering a comprehensive resource for researchers in the field.
Discovery and Early Developments
The journey of carbamates in medicine is extensive, with their use ranging from anticancer agents to treatments for neurological disorders.[2][3] The more specific exploration of aryl carbamates, including those with fluorine substitution, gained significant momentum with the pursuit of targeted enzyme inhibitors. Key therapeutic targets for which difluorophenyl carbamates have shown promise include Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH).
Difluorophenyl Carbamates as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The discovery of the endocannabinoid system and its role in regulating pain, inflammation, and mood spurred the development of inhibitors for the enzymes that metabolize endocannabinoids.[1] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][5]
Early research into FAAH inhibitors identified carbamates as a promising class of irreversible inhibitors.[1] A pivotal moment in the history of difluorophenyl carbamates was the development of potent and selective FAAH inhibitors. While the well-studied inhibitor URB597 features a biphenyl group, the exploration of fluorinated phenyl groups in other carbamates has been a key area of research to optimize potency and selectivity.[6] These compounds typically act by carbamylating the catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition.[7]
Difluorophenyl Carbamates as Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is another critical enzyme involved in inflammatory and cardiovascular signaling pathways.[2] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[8] Inhibition of sEH increases the bioavailability of EETs, offering a therapeutic strategy for treating hypertension, inflammation, and pain.[2][9] The discovery of potent urea and carbamate-based inhibitors of sEH marked a significant advancement in the field.[10] Structure-activity relationship (SAR) studies revealed that the incorporation of a difluorophenyl moiety could significantly enhance the inhibitory potency and selectivity of these compounds.[11]
Quantitative Data on Difluorophenyl Carbamate Inhibitors
The following tables summarize key quantitative data for representative difluorophenyl carbamate inhibitors of FAAH and sEH.
Table 1: Inhibitory Activity of Representative Difluorophenyl Carbamate FAAH Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based Activity | Reference |
| URB597 analogue | human FAAH | 436 | - | Not Reported | [12] |
| PF-3845 (urea) | human FAAH | - | - | Potent in vivo activity | [6] |
Note: While PF-3845 is a urea, its development is closely linked to the exploration of carbamates and highlights the importance of the biaryl structure often containing fluorine.
Table 2: Inhibitory Activity of Representative Difluorophenyl Carbamate sEH Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |
| 1-(3,4-difluorophenyl)-3-(piperidin-1-yl)urea | sEH | 290 | - | Murine | [2] |
| 1-(2,4-difluorophenyl)-3-(piperidin-1-yl)urea | sEH | 480 | - | Murine | [2] |
| 4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexanecarboxylic acid | sEH | 2.3 | Human | [11] |
Note: The table includes closely related urea analogs to demonstrate the structure-activity relationships in this class of inhibitors where difluorophenyl groups are common.
Experimental Protocols
General Synthesis of O-Aryl Carbamates
A common and effective method for the synthesis of O-aryl carbamates involves the reaction of a substituted phenol with an isocyanate in the presence of a base.[12][13]
Detailed Protocol for the Synthesis of a Biphenyl-3-yl (4-methoxyphenyl)carbamate (A URB597 analogue): [12]
Materials:
-
3-Phenylphenol
-
4-Methoxyphenyl isocyanate
-
Triethylamine
-
Toluene
-
Cyclohexane
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a stirred solution of 3-phenylphenol (2 mmol) in toluene (12 ml), add triethylamine (0.12 mmol) and 4-methoxyphenyl isocyanate (2.2 mmol).
-
Reflux the reaction mixture for 14 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (85:15) as the eluent.
-
Recrystallize the pure product from ethanol to yield the final carbamate.
This protocol can be adapted for the synthesis of difluorophenyl carbamates by substituting the appropriate difluorophenol and difluorophenyl isocyanate starting materials.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of difluorophenyl carbamates are a direct consequence of their ability to modulate specific signaling pathways by inhibiting key enzymes.
FAAH Inhibition Signaling Pathway
Inhibition of FAAH by difluorophenyl carbamates prevents the breakdown of anandamide (AEA).[4] The resulting increase in AEA levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[1] This enhanced signaling has been shown to have neuroprotective, analgesic, and anxiolytic effects.[1]
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 11. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
The Strategic Incorporation of Fluorine in Carbamate Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group is a cornerstone in the design of mechanism-based inhibitors, particularly for serine hydrolases. These inhibitors have found therapeutic applications in a range of diseases, from Alzheimer's to neuroinflammation. A key strategy in modern medicinal chemistry to enhance the efficacy and pharmacokinetic profile of these inhibitors is the selective incorporation of fluorine atoms. This technical guide provides an in-depth analysis of the role of fluorine substitution in carbamate inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to inform rational drug design.
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] Strategic fluorination can lead to improved metabolic stability, enhanced binding affinity, altered lipophilicity, and modulated pKa, all of which can translate to superior drug candidates.[3]
The Impact of Fluorine on Inhibitor Potency
The introduction of fluorine can significantly impact the inhibitory potency of carbamate inhibitors. This is often attributed to the electron-withdrawing nature of fluorine, which can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.[4] The following tables summarize the comparative inhibitory activities (IC50 values) of fluorinated and non-fluorinated carbamate inhibitors against various enzyme targets.
Table 1: Comparative Inhibitory Potency (IC50) of Carbamate Inhibitors Against Cholinesterases
| Compound | Target Enzyme | Fluorination Status | IC50 | Reference |
| Physostigmine | Acetylcholinesterase (AChE) | Non-fluorinated | 0.67 nM | [5] |
| Rivastigmine | Acetylcholinesterase (AChE) | Non-fluorinated | 4.3 nM | [5] |
| Carbamate Derivative 1 | Butyrylcholinesterase (BChE) | Non-fluorinated | 0.12 ± 0.09 µM | [6] |
| Carbamate Derivative 7 | Butyrylcholinesterase (BChE) | Non-fluorinated | 0.38 ± 0.01 µM | [6] |
| Salicylanilide (thio)carbamates | Acetylcholinesterase (AChE) | Varied | 38.9 ± 1.1 µM to 89.7 ± 4.7 µM | [7] |
Table 2: Comparative Inhibitory Potency (IC50) of Carbamate Inhibitors Against FAAH
| Compound | Fluorination Status | IC50 (nM) | Reference |
| URB597 | Non-fluorinated | 48 | [8] |
| URB532 | Non-fluorinated | 350 | [8] |
| JP83 | Non-fluorinated | 14 | [8] |
| JP104 | Non-fluorinated | 7.3 | [8] |
Physicochemical and Pharmacokinetic Consequences of Fluorination
Fluorine substitution can profoundly alter the physicochemical properties of carbamate inhibitors, which in turn affects their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 3: Physicochemical Properties of Fluorinated vs. Non-fluorinated Compounds
| Property | Effect of Fluorination | Rationale | Reference |
| Lipophilicity (LogP/LogD) | Generally increases, but can be context-dependent. | The C-F bond is more lipophilic than the C-H bond. However, the introduction of fluorine can alter molecular conformation and polarity in complex ways. | [9][10] |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby basic groups (e.g., amines) and increases the acidity of acidic groups. | The strong electron-withdrawing nature of fluorine stabilizes the conjugate acid or base. | [9][10] |
| Metabolic Stability | Often increases. | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. | [11][12][13] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB.
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test inhibitor solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Principle: The test compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, in the presence of necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Test compound
-
Liver microsomes or cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (for microsomes)
-
Incubation medium (for hepatocytes, e.g., Williams Medium E)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plate
-
Incubator with shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw and prepare the liver microsomes or hepatocytes according to the supplier's instructions. Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability).
-
Incubation Setup: In a 96-well plate, combine the buffer/medium, microsomes/hepatocytes, and the test compound. For microsomal assays, pre-warm the mixture before adding the NADPH regenerating system to initiate the reaction.[14]
-
Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the quenching solution to stop the reaction.[15]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[14]
-
LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental system.[14][16][17]
-
Synthesis of Fluorinated Carbamates
The synthesis of fluorinated carbamates often involves the preparation of a key intermediate, the carbamoyl fluoride.
General Synthesis of Carbamoyl Fluorides
A common and practical method for synthesizing carbamoyl fluorides involves a three-step procedure starting from secondary amines.[18]
Step 1: Carbamoylation of a Secondary Amine A secondary amine is reacted with 1,1'-carbonyldiimidazole (CDI) to form an N-carbamoylimidazole intermediate.
Step 2: Activation of the Intermediate The N-carbamoylimidazole is then alkylated (e.g., with methyl iodide) to enhance the leaving group ability of the imidazole moiety.
Step 3: Fluoride Exchange The activated intermediate is treated with a fluoride source, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride.
A more recent and safer approach avoids the use of toxic reagents by employing a difluorophosgene surrogate generated in situ from a difluorocarbene (DFC) source and an oxidant like pyridine N-oxide.[19]
Signaling Pathways and Logical Relationships
Cholinergic Signaling in Alzheimer's Disease
Carbamate inhibitors of acetylcholinesterase (AChE) are a mainstay in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic signaling which is crucial for memory and cognitive functions.[20][21][22]
Caption: Cholinergic signaling pathway and the action of carbamate inhibitors in Alzheimer's disease.
FAAH and MAGL Signaling in Neuroinflammation
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can modulate neurotransmission and reduce neuroinflammation.[23][24][25][26]
Caption: Endocannabinoid signaling pathway and the role of FAAH and MAGL inhibitors.
Logical Workflow for Fluorine Substitution in Drug Design
The decision to incorporate fluorine into a carbamate inhibitor is a strategic process guided by the desired improvements in the drug candidate's profile.
Caption: A logical workflow for the strategic implementation of fluorine substitution in drug design.
Conclusion
The substitution of fluorine in carbamate inhibitors is a powerful and versatile strategy in medicinal chemistry. By carefully considering the position and number of fluorine atoms, researchers can significantly enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors. This technical guide has provided a comprehensive overview of the key considerations, including quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and design logic. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design the next generation of highly effective and safe carbamate-based therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 18. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]
- 20. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease | MDPI [mdpi.com]
- 23. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 24. mdpi.com [mdpi.com]
- 25. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 26. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl (2,4-difluorophenyl)carbamate as a Putative Kinase Inhibitor
Executive Summary
This technical guide explores the potential of benzyl (2,4-difluorophenyl)carbamate as a kinase inhibitor, with a particular focus on the Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. While publicly available data on the specific kinase inhibitory activity of this compound is limited, its structural motifs are present in known kinase inhibitors. This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its evaluation as a kinase inhibitor, and a depiction of the relevant signaling pathway. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of novel carbamate-based kinase inhibitors.
The Ras-Raf-MEK-ERK Signaling Pathway: A Key Target in Oncology
The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression and controlling fundamental cellular processes such as proliferation, differentiation, and survival.[1][2][3] The pathway is initiated by the activation of Ras GTPases, which then recruit and activate Raf serine/threonine kinases. Activated Raf phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that drive cell proliferation.
Mutations in key components of this pathway are among the most common drivers of human cancers. Activating mutations in RAS genes are found in approximately 30% of all human cancers.[4] Notably, mutations in the BRAF gene, a member of the Raf kinase family, are also highly prevalent. The most common BRAF mutation, V600E, leads to constitutive activation of the kinase and downstream signaling, promoting uncontrolled cell growth.[5] This makes the Ras-Raf-MEK-ERK pathway a highly attractive target for the development of anti-cancer therapeutics.
Below is a diagram illustrating the core components of the Ras-Raf-MEK-ERK signaling cascade.
Data Presentation: Illustrative Inhibitory Activity
While specific inhibitory data for this compound is not publicly available, the following tables illustrate how such data would be presented. Table 1 shows hypothetical IC50 values for the compound against a panel of kinases, and Table 2 presents its potential effect on the proliferation of cancer cell lines with known mutations in the Ras-Raf-MEK-ERK pathway.
Table 1: Hypothetical Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| B-Raf (wild-type) | 550 |
| B-Raf (V600E) | 85 |
| c-Raf | 720 |
| MEK1 | >10,000 |
| ERK1 | >10,000 |
| CDK2 | 8,500 |
| VEGFR2 | 2,300 |
Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (µM) |
| A375 | Melanoma | B-Raf V600E | 0.25 |
| SK-MEL-28 | Melanoma | B-Raf V600E | 0.31 |
| HT-29 | Colorectal Cancer | B-Raf V600E | 0.45 |
| HCT116 | Colorectal Cancer | K-Ras G13D | 5.8 |
| HeLa | Cervical Cancer | Wild-type B-Raf/Ras | >25 |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 2,4-difluoroaniline and benzyl chloroformate.
Materials:
-
2,4-Difluoroaniline
-
Benzyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Potassium bisulfate (KHSO4) solution
-
Magnesium sulfate (MgSO4)
-
Round-bottomed flask
-
Addition funnel
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add 2,4-difluoroaniline (1.0 eq), dichloromethane (DCM), and pyridine (2.0 eq).
-
Stir the solution at room temperature.
-
Add benzyl chloroformate (1.2 eq) dropwise to the solution using an addition funnel.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, pour the mixture into water and extract the aqueous layer with DCM using a separatory funnel.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and a potassium bisulfate solution.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under vacuum to yield the final product, this compound.
Biochemical Kinase Assay (Luminescence-based)
This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified kinase (e.g., B-Raf V600E)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compound. Include vehicle controls (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of Benzyl (2,4-difluorophenyl)carbamate
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds.
Introduction
This compound is a carbamate derivative with significant applications in medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block for creating novel therapeutic agents. This protocol outlines a straightforward and high-yielding synthesis method.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁F₂NO₂ |
| Molecular Weight | 263.24 g/mol |
| Yield | 85% |
| Appearance | Crystalline solid |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | 1.5 hours |
| Reaction Temperature | Ambient |
| Purification Method | Crystallization from hexanes |
| LCMS (ESI, pos. ion) | Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)[1] |
| ¹H NMR (400MHz, DMSO-d6) | δ ppm 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H)[1] |
Experimental Protocol
This protocol details the synthesis of this compound from 2,4-difluoroaniline and benzyl chloroformate.[1]
Materials:
-
2,4-difluoroaniline
-
Benzyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Potassium bisulfate solution
-
Magnesium sulfate (anhydrous)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,4-difluoroaniline (1.0 equivalent) in dichloromethane, add pyridine (2.0 equivalents).
-
To this stirred solution, add benzyl chloroformate (1.2 equivalents) dropwise at ambient temperature.
-
Stir the reaction mixture at ambient temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and a potassium bisulfate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Crystallize the resulting material from hexanes to yield the pure this compound.[1]
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Note and Protocol: Purification of Benzyl (2,4-difluorophenyl)carbamate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Benzyl (2,4-difluorophenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines a robust method for purification using flash column chromatography, followed by purity analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and scientists in the field of drug development and organic synthesis to ensure the production of high-purity this compound for subsequent synthetic steps.
Introduction
This compound is a crucial building block in the development of novel therapeutics. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate the interpretation of biological data. Chromatographic techniques are essential for achieving the high degree of purity required in pharmaceutical research. This document details a reliable method for the purification of this compound using silica gel flash column chromatography and subsequent purity verification by reversed-phase HPLC.
Principle of Separation
Column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound, a moderately polar compound, normal-phase flash chromatography with a silica gel stationary phase is employed. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column.[2] Compounds with greater polarity will adhere more strongly to the polar silica gel and thus elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.[3]
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Flash chromatography system (optional, manual packing described)
-
Rotary evaporator
-
HPLC system with UV detector
-
C18 HPLC column
Part 1: Flash Column Chromatography Purification
1.1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4]
-
Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Adjust the ratio of hexane to ethyl acetate as needed to achieve the target Rf value.
1.2. Column Preparation (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approximately 1 cm) of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.[3]
1.3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to be fully absorbed into the silica gel.
1.4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect the eluent in fractions using test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses to elute more polar impurities. For example, transition from 9:1 to 4:1 hexane:ethyl acetate.
-
Monitor the composition of the collected fractions by TLC to identify those containing the purified product.
1.5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product as a solid or oil.
Part 2: HPLC Analysis for Purity Verification
2.1. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2.2. Sample Preparation:
-
Prepare a stock solution of the purified this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the purity of the compound by calculating the peak area percentage of the main product peak relative to the total peak area.
Data Presentation
The following table summarizes the expected quantitative data from the purification and analysis of this compound.
| Parameter | Value |
| Flash Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (from 9:1 to 4:1) |
| Crude Sample Loaded | 1.0 g |
| Purified Product Yield | ~0.85 g (85%) |
| HPLC Analysis | |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Retention Time (Product) | ~5.2 min (example) |
| Purity (by Peak Area %) | >98% |
Visualization of Experimental Workflow
Caption: Workflow for the purification and analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography, followed by purity assessment via HPLC. Adherence to this protocol will enable researchers to obtain this key synthetic intermediate with high purity, which is essential for the successful synthesis of downstream target molecules in drug discovery and development. The described methods are robust and can be adapted for the purification of other structurally similar carbamate compounds.
References
Application Notes: NMR Spectroscopic Analysis of Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed NMR spectroscopic data and experimental protocols for the characterization of Benzyl (2,4-difluorophenyl)carbamate, a compound of interest in medicinal chemistry and drug development. The following sections include predicted ¹H and ¹³C NMR data, a comprehensive synthesis protocol, and graphical representations of the molecule and experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of related compounds.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and analysis of structurally similar compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.15 | td | J = 9.0, 6.0 Hz | H-6' |
| ~7.40 - 7.30 | m | - | Ar-H (Benzyl) |
| ~7.00 - 6.80 | m | - | H-3', H-5' |
| ~6.85 | br s | - | NH |
| ~5.20 | s | - | CH₂ |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (dd, J = 245, 12 Hz) | C-2' |
| ~158 (dd, J = 250, 12 Hz) | C-4' |
| ~153.5 | C =O |
| ~135.8 | C-1'' (Benzyl) |
| ~128.6 | Ar-C (Benzyl) |
| ~128.3 | Ar-C (Benzyl) |
| ~128.1 | Ar-C (Benzyl) |
| ~125.5 (dd, J = 10, 3 Hz) | C-1' |
| ~122.0 (dd, J = 12, 4 Hz) | C-6' |
| ~111.5 (dd, J = 22, 4 Hz) | C-5' |
| ~104.5 (dd, J = 28, 28 Hz) | C-3' |
| ~67.5 | C H₂ |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocols
The following is a detailed protocol for the synthesis and NMR analysis of this compound.
Synthesis of this compound
Materials:
-
2,4-difluoroaniline
-
Benzyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of purified this compound in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the acquired data using appropriate software. Chemical shifts should be referenced to the residual solvent peak or internal standard (TMS at 0.00 ppm).
Visualizations
Molecular Structure and NMR Assignment
Caption: Molecular structure of this compound.
Experimental Workflow
Mass spectrometry analysis of Benzyl (2,4-difluorophenyl)carbamate
An in-depth analysis of Benzyl (2,4-difluorophenyl)carbamate, a compound of interest in pharmaceutical and agrochemical research, was conducted using advanced mass spectrometry techniques. This application note provides detailed protocols for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering valuable insights for researchers, scientists, and drug development professionals.
Application Notes
Introduction
This compound (C14H11F2NO2, Molecular Weight: 263.2 g/mol ) is a carbamate derivative with significant potential in various fields of chemical synthesis.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolic studies. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex matrices.[4][5][6] This note describes a robust method for the analysis of this compound.
Instrumentation and Methodology
The analysis was performed using a triple quadrupole LC-MS/MS system, which is well-suited for quantitative studies due to its high sensitivity and specificity.[5] The method involves chromatographic separation on a C18 reversed-phase column followed by detection using electrospray ionization (ESI) in positive ion mode.[4] Multiple Reaction Monitoring (MRM) was employed for quantification, ensuring high selectivity by monitoring specific precursor-to-product ion transitions.
Anticipated Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for carbamates and aromatic compounds. The primary fragmentation is likely to occur at the carbamate linkage. The proposed fragmentation is detailed in the diagram below. Understanding these fragmentation patterns is key to developing a selective and sensitive MRM method.[7][8]
Experimental Protocols
1. Sample Preparation
Standard solutions of this compound were prepared in a solution of acetonitrile and water (1:1 v/v). For analysis in complex matrices such as plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interferences.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with 5% methanol in water, and the analyte is eluted with methanol. The eluate is then evaporated to dryness and reconstituted in the mobile phase.
2. Liquid Chromatography (LC) Conditions
A reversed-phase separation provides good retention and peak shape for the analyte.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
3. Mass Spectrometry (MS) Conditions
The mass spectrometer was operated in positive ion ESI mode. The MRM transitions were optimized by infusing a standard solution of the analyte.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value (m/z) |
| Precursor Ion [M+H]+ | 264.1 |
| Product Ion 1 | 129.0 |
| Product Ion 2 | 91.1 |
| Collision Energy 1 (eV) | 20 |
| Collision Energy 2 (eV) | 35 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Benzyl (2,4-difluorophenyl) Carbamate - 95% Purity, Cas No: 112434-18-1, Molecular Weight: 263.2 G/mol, C14h11f2no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Benzyl (2,4-difluorophenyl)carbamate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2,4-difluorophenyl)carbamate belongs to the carbamate class of compounds, which are recognized for their activity as enzyme inhibitors. Carbamates are known to covalently modify the active site of certain enzymes, leading to their inactivation.[1] A primary and well-studied target for carbamate inhibitors is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of endogenous signaling lipids like anandamide.[3][4] Inhibition of FAAH increases the levels of these lipids, producing therapeutic effects such as analgesia, and anti-inflammatory and anxiolytic actions without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4][5]
These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential of this compound against FAAH and other potentially relevant enzymes. The protocols outlined below are based on established methods for characterizing similar carbamate inhibitors.
Mechanism of Action: Carbamate Inhibition of FAAH
Carbamate-based inhibitors typically act as irreversible or slowly reversible covalent modifiers of serine hydrolases. In the case of FAAH, the carbamate's carbonyl group is attacked by the catalytic serine nucleophile (Ser241) in the enzyme's active site.[1][2] This results in the formation of a stable, carbamylated enzyme, rendering it inactive. The leaving group (in this case, the benzyl alcohol moiety) is released. The stability of the carbamyl-enzyme complex accounts for the prolonged duration of inhibition.[1]
Data Presentation: Comparative Inhibitory Potency of Carbamate-Based FAAH Inhibitors
| Inhibitor | Target(s) | IC50 (Human FAAH) | IC50 (Rat FAAH) | Notes |
| FAAH-IN-2 | FAAH | 0.153 µM | Not Reported | Irreversible inhibitor.[6] |
| URB597 | FAAH | 4.6 nM | Not Reported | Potent and orally bioavailable.[2][6] |
| URB524 | FAAH | 63 nM | Not Reported | A lead compound in the O-aryl carbamate series.[7][8] |
| LY-2183240 | FAAH | 12 nM | Not Reported | An electrophilic urea-based FAAH inhibitor.[2] |
| URB694 | FAAH | Not Reported | Not Reported | Irreversibly carbamoylates the catalytic serine.[9] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for FAAH Inhibition
This protocol describes a common method to determine the in vitro potency of a test compound like this compound against FAAH using a fluorogenic substrate.
Materials:
-
Human or rat FAAH enzyme (recombinant)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[10]
-
This compound (test inhibitor)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in FAAH Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test inhibitor dilution.
-
100% Activity Control: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of vehicle (DMSO diluted in assay buffer).
-
Background Control: 180 µL of FAAH Assay Buffer and 10 µL of vehicle.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[10]
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the background control from all other wells.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based FAAH Inhibition Assay
This protocol assesses the ability of this compound to inhibit FAAH activity within a cellular context.
Materials:
-
Cell line with endogenous or overexpressed FAAH (e.g., HEK293, Neuro-2a)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Materials for the in vitro FAAH activity assay (as described in Protocol 1)
Procedure:
-
Cell Culture: Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) and grow until they reach 80-90% confluency.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.[3]
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C.[6]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[6]
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., ≥10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay. This is essential for normalizing FAAH activity.[3][6]
-
FAAH Activity Measurement: Perform the in vitro FAAH fluorometric assay as described in Protocol 1, using the cell lysates as the source of the FAAH enzyme. Add a standardized amount of protein (e.g., 10-20 µg) from each lysate to the assay wells.[6]
-
Data Analysis: Normalize the FAAH activity to the protein concentration. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Visualizations
Caption: Mechanism of FAAH inhibition by a carbamate compound.
Caption: Workflow for in vitro and cell-based FAAH inhibition assays.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Assays Using Benzyl (2,4-difluorophenyl)carbamate
Disclaimer: Due to the limited publicly available data on the specific biological activities of Benzyl (2,4-difluorophenyl)carbamate, the following application notes, data, and hypothesized mechanism of action are presented as an illustrative example for research and developmental purposes. The protocols provided are well-established methods for assessing the described cellular processes.
Introduction
This compound (BDC) is a novel synthetic carbamate compound with the molecular formula C14H11F2NO2.[1][2] Carbamate derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Preliminary investigations suggest that BDC may possess anti-proliferative and pro-apoptotic properties in various cancer cell lines, making it a compound of interest for oncology drug discovery.
These application notes provide a framework for evaluating the in vitro efficacy of BDC, focusing on its effects on cell viability, induction of apoptosis, and activation of key apoptotic signaling pathways. The presented protocols are tailored for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its cytotoxic effects by inducing apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4] BDC is thought to disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[6]
Hypothesized signaling pathway of BDC-induced apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound on various cancer cell lines. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Cell Viability (IC₅₀) of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | MTT | 48 | 7.5 ± 0.9 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | MTT | 48 | 12.8 ± 1.5 |
| PC-3 | Prostate Cancer | MTT | 48 | 25.1 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis in A549 Cells by Annexin V/PI Staining after 48-hour BDC Treatment
| BDC Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 94.5 ± 2.3 | 3.1 ± 0.6 | 2.4 ± 0.5 |
| 5 | 65.2 ± 4.1 | 22.8 ± 2.5 | 12.0 ± 1.9 |
| 10 | 30.7 ± 3.5 | 45.3 ± 3.8 | 24.0 ± 2.8 |
| 20 | 10.1 ± 1.9 | 58.9 ± 4.2 | 31.0 ± 3.1 |
Data are presented as mean ± standard deviation.
Table 3: Caspase-3/7 Activity in A549 Cells after 24-hour BDC Treatment
| BDC Concentration (µM) | Fold Increase in Luminescence (vs. Control) |
| 0 (Control) | 1.0 |
| 5 | 2.8 ± 0.3 |
| 10 | 5.2 ± 0.6 |
| 20 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Workflow
The general workflow for the in vitro assessment of this compound is depicted below.
Experimental workflow for cytotoxicity and apoptosis assessment.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]
Materials:
-
This compound (BDC) stock solution (e.g., 10 mM in DMSO)
-
A549 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BDC in culture medium. Remove the old medium from the wells and add 100 µL of the BDC dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Quantification using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[11]
Materials:
-
BDC-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with BDC as described for the viability assay in appropriate culture dishes (e.g., 6-well plates).
-
Cell Harvesting: After the incubation period (e.g., 48 hours), collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Concentration Adjustment: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detector for PI.[12]
-
Data Analysis: Quadrant analysis is used to differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. The assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[13][14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega, or equivalent)
-
BDC-treated and control cells
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat with various concentrations of BDC.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated samples to the vehicle control.
References
- 1. echemi.com [echemi.com]
- 2. tradeindia.com [tradeindia.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. static.igem.org [static.igem.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols: Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and potential applications of Benzyl (2,4-difluorophenyl)carbamate. The included protocols are intended to serve as a starting point for researchers utilizing this compound as a chemical intermediate in drug discovery and development.
Section 1: Chemical and Physical Properties
This compound is a fluorinated aromatic carbamate that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a difluorophenyl group, can enhance the metabolic stability and binding affinity of target molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 112434-18-1 | [1] |
| Molecular Formula | C₁₄H₁₁F₂NO₂ | [2] |
| Molecular Weight | 263.24 g/mol | [3] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Purity | >95% (typical) | [2] |
| Predicted Boiling Point | 312.1 ± 42.0 °C | [4] |
| Predicted Density | 1.329 ± 0.06 g/cm³ | [4] |
| Predicted Flash Point | 142.6 ± 27.9 °C | [4] |
| Storage Temperature | Room temperature, in a dry and sealed container | [3] |
Section 2: Handling and Storage
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Safety Precautions and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Eye Protection : Chemical safety goggles or a face shield should be worn to prevent eye contact.[5]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is advisable to consult the glove manufacturer's compatibility data.
-
Skin and Body Protection : A lab coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection : If handling large quantities or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage Recommendations
-
Container : Store in a tightly closed container to prevent contamination and reaction with moisture.[1][6]
-
Environment : Keep in a cool, dry, and well-ventilated place away from direct sunlight.[1][6]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 3: Applications in Drug Discovery
This compound is a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The difluorophenyl moiety is a common feature in many small molecule inhibitors designed to target the ATP-binding pocket of kinases.
Role as a Kinase Inhibitor Intermediate
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently mutated in various cancers.[1][5] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug discovery. This compound can be utilized in the synthesis of such inhibitors.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for drugs synthesized from intermediates like this compound.
Caption: PI3K/Akt/mTOR signaling pathway with a point of inhibition.
Section 4: Experimental Protocols
The following are generalized protocols for common experiments involving a chemical intermediate like this compound in a drug discovery workflow.
Protocol 1: Synthesis of a Downstream Kinase Inhibitor (Illustrative)
This protocol provides a conceptual framework for the use of this compound in the synthesis of a hypothetical kinase inhibitor.
Materials:
-
This compound
-
Amine-containing heterocyclic core
-
Appropriate solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Reaction vessel, stirring apparatus, and temperature control
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Deprotection (if necessary): If the benzyl carbamate is used as a protecting group for an amine, the first step is the removal of the benzyl group, typically through hydrogenation.
-
Coupling Reaction: The deprotected amine or the carbamate itself can be reacted with another intermediate. For instance, the 2,4-difluorophenylamine, which can be generated from the carbamate, is reacted with an appropriate electrophile.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted using an appropriate solvent system.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a small molecule like this compound or its derivatives.
Table 2: HPLC Purity Analysis Parameters
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detector | Diode Array Detector (DAD) at 254 nm |
| Sample Preparation | Dissolve sample in mobile phase B or a suitable solvent to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter. |
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the sample solution as described in the table.
-
Inject the sample onto the column.
-
Run the gradient method and collect the chromatogram.
-
Analyze the data by integrating the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to screen for the inhibitory activity of a compound synthesized from this compound against a target kinase (e.g., PI3K).
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., recombinant human PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Assay buffer (e.g., HEPES, pH 7.5, containing MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, and then further dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 5: Experimental and Drug Discovery Workflows
The following diagrams illustrate a typical workflow for utilizing a chemical intermediate in drug discovery and a general experimental workflow for compound evaluation.
Caption: A generalized workflow for drug discovery using a chemical intermediate.
Caption: A typical experimental workflow for compound evaluation.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. drugs.com [drugs.com]
- 7. Cas 918524-07-9,benzyl 2,4-difluoro-3-forMylphenylcarbaMate | lookchem [lookchem.com]
Application Notes and Protocols: Benzyl (2,4-difluorophenyl)carbamate as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2,4-difluorophenyl)carbamate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the difluorinated phenyl ring and the benzyl carbamate protecting group, make it a valuable building block for the synthesis of complex pharmaceutical agents. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of potent therapeutic agents, such as HIV integrase inhibitors.
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and serving as a key structural motif in drug design.[1][2] Benzyl carbamates, in particular, are widely utilized as protected forms of primary and secondary amines in multi-step organic synthesis.[3] The benzyloxycarbonyl (Cbz) group offers robust protection under various reaction conditions and can be selectively removed, typically through catalytic hydrogenation, providing a strategic advantage in the synthesis of complex molecules.[3]
The incorporation of fluorine atoms into drug candidates is a common strategy in modern drug discovery to modulate their physicochemical and pharmacological properties. The 2,4-difluorophenyl moiety in this compound is therefore a desirable feature. This intermediate is a key precursor for introducing the 2,4-difluorobenzylamino group found in several potent antiviral drugs, most notably the second-generation HIV integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir. These drugs are critical components of modern antiretroviral therapy.
This application note details the synthesis of this compound and its application as a precursor to 2,4-difluorobenzylamine, a crucial component in the synthesis of the HIV-1 integrase inhibitor, Cabotegravir.
Physicochemical Properties and Data
| Property | Value | Reference |
| CAS Number | 112434-18-1 | [4] |
| Molecular Formula | C₁₄H₁₁F₂NO₂ | [5] |
| Molecular Weight | 263.24 g/mol | [5] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, dry and sealed | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4-difluoroaniline and benzyl chloroformate.
Reaction Scheme:
References
- 1. tandfonline.com [tandfonline.com]
- 2. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 3. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and highly diastereoselective synthesis of GSK1265744, a potent HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agrochemicals from Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, formulation, and biological evaluation of Benzyl (2,4-difluorophenyl)carbamate as a potential agrochemical agent. The protocols outlined below are intended to serve as a foundational methodology for research and development in the field of crop protection.
Introduction
This compound is a carbamate derivative with potential pesticidal properties.[1] Carbamates are a well-established class of agrochemicals, known for their efficacy as both insecticides and fungicides.[2][3] As insecticides, they primarily act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects, leading to paralysis and death.[4] As fungicides, carbamates often exhibit multi-site activity, affecting various enzymatic pathways within the fungal cell, which can delay the development of resistance.[5][6]
The unique chemical structure of this compound, featuring a difluorophenyl moiety, makes it a promising candidate for the development of new agrochemicals with potentially enhanced efficacy and selectivity. These notes will detail the necessary protocols for its laboratory synthesis, formulation into usable forms, and rigorous biological testing to ascertain its potential as a commercial agrochemical.
Synthesis of this compound
This protocol describes a common method for the synthesis of benzyl carbamates, adapted for the specific synthesis of this compound.
Experimental Protocol:
Materials:
-
2,4-Difluoroaniline
-
Benzyl chloroformate
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the stirred solution.
-
Add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Agrochemical Formulations
For practical application in an agricultural setting, the active ingredient must be formulated.[7][8][9][10] The following are protocols for two common types of formulations: Wettable Powder (WP) and Emulsifiable Concentrate (EC).
Wettable Powder (WP) Formulation
Protocol:
-
Blending: Intimately blend the following components in a suitable blender:
-
This compound (e.g., 50% by weight)
-
Wetting agent (e.g., sodium lauryl sulfate, 2-5%)
-
Dispersing agent (e.g., lignosulfonate, 5-10%)
-
Inert carrier (e.g., kaolin clay, silica, to make up 100%)
-
-
Milling: Mill the blended powder to a fine particle size (typically <40 µm) using an air-jet mill or similar equipment to ensure good suspensibility in water.
-
Packaging: Package the resulting wettable powder in moisture-proof containers.
Emulsifiable Concentrate (EC) Formulation
Protocol:
-
Dissolution: Dissolve this compound (e.g., 25% by weight) in a suitable water-immiscible solvent (e.g., aromatic hydrocarbons, cyclohexanone).
-
Addition of Emulsifiers: Add a blend of emulsifying agents (e.g., a combination of anionic and non-ionic surfactants, 5-10%) to the solution.
-
Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.
-
Packaging: Package the resulting emulsifiable concentrate in solvent-resistant containers.
Biological Efficacy Evaluation
Fungicidal Activity: In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the intrinsic fungicidal activity of the compound against a range of plant pathogenic fungi.[11][12]
Experimental Protocol:
Materials:
-
Pure this compound
-
Acetone or Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Pythium aphanidermatum)[2]
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in acetone or DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value from the dose-response curve.
Data Presentation:
| Compound | Target Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| This compound | Botrytis cinerea | 50 | [Insert Data] | [Insert Data] |
| This compound | Fusarium oxysporum | 50 | [Insert Data] | [Insert Data] |
| This compound | Pythium aphanidermatum | 50 | [Insert Data] | [Insert Data] |
| Standard Fungicide (e.g., Azoxystrobin) | Botrytis cinerea | 50 | [Insert Data] | [Insert Data] |
Insecticidal Activity: Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the compound's ability to inhibit the key enzyme in the insect nervous system.
Experimental Protocol:
Materials:
-
Pure this compound
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or insect)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Standard insecticidal carbamate (e.g., Carbaryl) for comparison
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the acetylcholinesterase solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding ATCI and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ (Inhibitory Concentration to cause 50% inhibition) value from the dose-response curve.
Data Presentation:
| Compound | Target Insect AChE | IC₅₀ (µM) |
| This compound | [e.g., Spodoptera frugiperda] | [Insert Data] |
| This compound | [e.g., Myzus persicae] | [Insert Data] |
| Standard Insecticide (e.g., Carbaryl) | [e.g., Spodoptera frugiperda] | [Insert Data] |
Mechanism of Action and Signaling Pathways
Insecticidal Mode of Action: Acetylcholinesterase Inhibition
The primary mode of action for carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[4] This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates lead to an accumulation of ACh, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.
Caption: Insecticidal action via acetylcholinesterase inhibition.
Fungicidal Mode of Action: Multi-Site Inhibition
Carbamate fungicides often act as multi-site inhibitors, meaning they can interfere with multiple metabolic pathways within the fungal cell simultaneously. This can include the inhibition of various enzymes, particularly those containing thiol groups, which are crucial for processes like respiration and cell division.[2] This multi-site action is a significant advantage as it can reduce the likelihood of pathogens developing resistance.
Caption: Fungicidal action via multi-site enzyme inhibition.
Experimental Workflow
The following diagram outlines the logical flow for the development and evaluation of this compound as a potential agrochemical.
References
- 1. Cas 918524-07-9,benzyl 2,4-difluoro-3-forMylphenylcarbaMate | lookchem [lookchem.com]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frac.info [frac.info]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. The Importance of Multi-site Fungicides | UPL [uplcorp.com]
- 7. Pesticide formulation & available form of organo -chlorinate , carbamate & carbaryl | PPTX [slideshare.net]
- 8. pnwhandbooks.org [pnwhandbooks.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 12. Antifungal activity of a novel synthetic polymer M451 against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2,4-difluorophenyl)carbamate is a synthetic carbamate derivative with potential applications in drug discovery. Carbamates are a well-established class of compounds known to interact with various biological targets, most notably acetylcholinesterase (AChE).[1] Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] High-throughput screening (HTS) provides an efficient approach to identify and characterize the biological activity of novel compounds like this compound on a large scale.[4]
These application notes provide a detailed protocol for a quantitative high-throughput screening (qHTS) assay to evaluate the inhibitory activity of this compound against acetylcholinesterase. The described methodology is based on the well-established Ellman's method, a colorimetric assay that is robust, cost-effective, and amenable to automation.[2][5]
Signaling Pathway: Cholinergic Synaptic Transmission
Acetylcholinesterase plays a critical role in cholinergic synaptic transmission by hydrolyzing acetylcholine (ACh) into choline and acetate, thus terminating the nerve impulse.[3][6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced stimulation of postsynaptic acetylcholine receptors.[3]
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Acetylcholinesterase Inhibitors
The HTS workflow is designed for the rapid and automated screening of large compound libraries to identify potential AChE inhibitors.[3] The process involves automated liquid handling for compound dispensing, reagent addition, incubation, and signal detection in a multi-well plate format.[7]
Detailed Protocol for AChE Inhibition Assay (384-well format)
This protocol is adapted from established methods for high-throughput screening of acetylcholinesterase inhibitors.[2][5][8]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Recombinant human acetylcholinesterase at a working concentration of 0.05 U/mL in Assay Buffer.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
ATCI Solution: 15 mM acetylthiocholine iodide in deionized water.
-
Reaction Mix: For each plate, prepare fresh by mixing Assay Buffer, DTNB solution, and ATCI solution.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions for IC50 determination.
-
Positive Control: Physostigmine or another known AChE inhibitor.
-
Negative Control: 100% DMSO.
2. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, and negative control into the appropriate wells of a 384-well, clear, flat-bottom plate.
-
Enzyme Addition: Add 10 µL of the AChE solution to all wells except the blank controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.[3]
-
Reaction Initiation: Add 10 µL of the Reaction Mix to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in a kinetic mode, taking readings every 60 seconds for 10-20 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 10-30 minutes).[3][8]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The quantitative data generated from the HTS assay should be organized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Single-Point Screening Data for this compound
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 10 | 85.3 ± 4.2 |
| Physostigmine (Positive Control) | 1 | 98.7 ± 1.5 |
| DMSO (Negative Control) | - | 0.5 ± 2.1 |
Table 2: Dose-Response Data and IC50 Value for this compound
| Compound | Concentration (µM) | % Inhibition |
| This compound | 100 | 95.1 |
| 30 | 90.2 | |
| 10 | 84.5 | |
| 3 | 65.7 | |
| 1 | 48.9 | |
| 0.3 | 25.3 | |
| 0.1 | 10.8 | |
| IC50 (µM) | 1.1 |
Conclusion
The provided application notes and protocols describe a robust high-throughput screening assay for the identification and characterization of acetylcholinesterase inhibitors, using this compound as an example compound. The detailed experimental workflow, data presentation format, and visualization of the underlying signaling pathway offer a comprehensive guide for researchers in drug discovery and development. This methodology can be readily adapted for screening large compound libraries to identify novel therapeutic leads for cholinergic-related disorders.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (2,4-difluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (2,4-difluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common laboratory synthesis involves the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.[1]
Q2: What are the potential impurities I might encounter in my synthesis?
Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities are categorized in the table below.
Q3: How can I detect these impurities?
A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for purity assessment and quantification of non-volatile impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and residual solvents.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.[5]
Q4: What do the common impurities look like in an HPLC chromatogram?
While the exact retention times will vary based on your specific HPLC method, you can generally expect the following elution order in a reversed-phase column:
-
Benzyl alcohol: Tends to be more polar and will likely elute earlier than the product.
-
2,4-Difluoroaniline: Also more polar than the product and will elute relatively early.
-
This compound: The main product peak.
-
Dibenzyl carbonate: Less polar than the product and will likely have a longer retention time.
-
Bis(2,4-difluorophenyl)urea: Polarity can vary, but it will be a distinct peak from the main product.
Q5: Are there any known impurities in the starting materials?
Yes, it is crucial to assess the purity of your starting materials.
-
Benzyl chloroformate: May contain benzyl chloride.[6] It is also sensitive to moisture and can degrade to benzyl alcohol, hydrochloric acid, and carbon dioxide.[6][7]
-
2,4-Difluoroaniline: May contain isomeric impurities (e.g., 3,5-difluoroaniline) from its manufacturing process.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure dropwise addition of benzyl chloroformate to the solution of 2,4-difluoroaniline and pyridine at a controlled temperature (e.g., 0 °C to room temperature).- Allow for sufficient reaction time (e.g., stirring overnight at room temperature).[1]- Use a slight excess of benzyl chloroformate. |
| Product loss during workup. | - After the reaction, quench with water and perform extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Wash the organic layer with a mild acid (e.g., dilute HCl or KHSO₄ solution) to remove unreacted 2,4-difluoroaniline and pyridine.[1]- Follow with a wash with a mild base (e.g., sodium bicarbonate solution) and brine. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or stoichiometry. | - Increase the reaction time or consider a slight excess of one reactant (typically benzyl chloroformate).- Ensure efficient mixing. |
| Poor quality of reagents. | - Use freshly opened or purified starting materials. | |
| High Levels of Benzyl Alcohol | Hydrolysis of benzyl chloroformate. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the reaction setup is dry. |
| Formation of Dibenzyl Carbonate | Side reaction of benzyl chloroformate. | - This can be a byproduct from the synthesis of benzyl chloroformate itself.[9] Using high-purity benzyl chloroformate can minimize this.- This can also form from the reaction of benzyl chloroformate with benzyl alcohol. Minimizing water in the reaction will reduce benzyl alcohol formation. |
| Formation of Bis(2,4-difluorophenyl)urea | Presence of phosgene or a phosgene equivalent. | - This is more likely if the benzyl chloroformate has degraded. Use high-quality benzyl chloroformate.- Can potentially form from the reaction of 2,4-difluoroaniline with an isocyanate intermediate, which could arise from product degradation under certain conditions. |
Data Presentation
Table 1: Summary of Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Source | Typical Analytical Method for Detection |
| 2,4-Difluoroaniline | C₆H₅F₂N | Unreacted Starting Material | HPLC, GC-MS |
| Benzyl Chloroformate | C₈H₇ClO₂ | Unreacted Starting Material | HPLC (may degrade on column), GC-MS (with derivatization) |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of Benzyl Chloroformate | HPLC, GC-MS |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | Byproduct from Benzyl Chloroformate Synthesis/Side Reaction | HPLC, GC-MS |
| Bis(2,4-difluorophenyl)urea | C₁₃H₈F₄N₂O | Side Reaction | HPLC, LC-MS |
| Pyridine | C₅H₅N | Base/Catalyst | HPLC, GC-MS |
| Benzyl Chloride | C₇H₇Cl | Impurity in Benzyl Chloroformate | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
To a solution of 2,4-difluoroaniline (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM) in a round-bottomed flask under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl or KHSO₄ solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography on silica gel.[6]
Protocol 2: HPLC-UV Method for Purity Analysis
This is a general method and should be validated for your specific system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation pathways of common impurities.
Caption: General experimental workflow for synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. soeagra.com [soeagra.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of Difluorophenyl Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of difluorophenyl carbamates.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of difluorophenyl carbamates, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in difluorophenyl carbamate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Carbamate synthesis, particularly when using reagents like isocyanates or carbonyldiimidazole (CDI), is highly sensitive to moisture. Water can react with these reagents to form unwanted byproducts, such as symmetric ureas, consuming your starting materials.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Quality: The purity and stability of your starting materials are crucial.
-
Solution: Use freshly opened or properly stored reagents. Isocyanates and chloroformates are particularly susceptible to degradation and should be handled with care. The purity of the difluorophenyl alcohol or amine should also be confirmed.
-
-
Reaction Temperature: Inadequate temperature control can lead to side reactions or decomposition of thermally sensitive intermediates.
-
Solution: For exothermic reactions, such as the addition of a chloroformate to an amine, maintain a low temperature (e.g., 0 °C) during the addition. For slower reactions, gentle heating may be necessary, but this should be optimized to avoid degradation.
-
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome.
-
Solution: A slight excess of the activating agent (e.g., CDI or chloroformate) is often beneficial. However, a large excess of the amine component can lead to the formation of urea byproducts. Careful control of stoichiometry is essential.
-
Q2: I am observing a significant amount of a byproduct that I suspect is a symmetric urea. How can I minimize its formation?
A2: Symmetric urea formation is a common side reaction, especially when using isocyanate intermediates or when moisture is present.
-
Strict Anhydrous Conditions: As mentioned above, water can react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetric urea.
-
Solution: Implement rigorous anhydrous techniques for all aspects of the reaction setup and reagent handling.
-
-
Optimized Reagent Addition: The order and rate of reagent addition can influence the formation of byproducts.
-
Solution: When generating an isocyanate in situ, it is often preferable to add the amine solution slowly to the phosgene equivalent. This maintains a low concentration of the free amine, reducing the likelihood of it reacting with the isocyanate intermediate.
-
-
Low-Temperature Conditions: Performing the reaction at lower temperatures can help control the rate of side reactions.
-
Solution: When using chloroformates, add the reagent to the amine solution at 0 °C to manage the initial exothermic reaction.
-
-
Choice of Base: The base used to scavenge acid generated during the reaction can play a role.
-
Solution: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid using primary or secondary amines as bases, as they can compete as nucleophiles.
-
Q3: The purification of my difluorophenyl carbamate is proving difficult. Are there any specific challenges I should be aware of?
A3: The presence of fluorine atoms can introduce some challenges during purification.
-
Chromatography: Fluorinated compounds can sometimes exhibit different polarity profiles compared to their non-fluorinated analogs, which may require optimization of the chromatographic conditions.
-
Solution: A wider range of solvent systems for column chromatography should be explored. Due to the electronegativity of fluorine, interactions with the silica gel can sometimes be unpredictable. It may be beneficial to screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a gradient elution.
-
-
Removal of Fluorinated Byproducts: Side reactions can lead to fluorinated impurities that may have similar chromatographic behavior to the desired product.
-
Solution: Careful monitoring of the reaction by TLC or LC-MS can help in identifying the optimal time to quench the reaction to minimize byproduct formation. If byproducts are present, recrystallization or preparative HPLC may be necessary for complete removal.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for the synthesis of difluorophenyl carbamates?
A1: A common and effective method involves the use of N,N'-carbonyldiimidazole (CDI). This approach offers mild reaction conditions and avoids the use of highly toxic reagents like phosgene. The general procedure involves two main steps:
-
Activation of the Amine: The primary or secondary amine is reacted with CDI to form an intermediate carbamoylimidazole.
-
Reaction with the Difluorophenyl Alcohol: The carbamoylimidazole is then treated with the sodium alkoxide of the corresponding difluorophenyl alcohol to yield the desired carbamate.
Q2: How does the electronic nature of the difluorophenyl group affect the synthesis?
A2: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can influence the reactivity of the precursors:
-
Difluorophenol: The electron-withdrawing fluorine atoms make the hydroxyl group of a difluorophenol more acidic and a weaker nucleophile compared to phenol. This can slow down the reaction with the carbamoyl intermediate. To counteract this, the difluorophenol is often deprotonated with a strong base (like sodium hydride) to form the more nucleophilic alkoxide before its addition.
-
Difluoroaniline: Conversely, the electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the amino group in a difluoroaniline. This may require slightly more forcing reaction conditions or longer reaction times for the initial activation step with CDI or reaction with a chloroformate.
Q3: Are there any specific safety precautions I should take when working with reagents for difluorophenyl carbamate synthesis?
A3: Yes, several reagents used in carbamate synthesis require careful handling:
-
Phosgene and Phosgene Equivalents (e.g., triphosgene, diphosgene): These are highly toxic and corrosive. They should only be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.
-
Isocyanates: These are potent lachrymators and respiratory irritants. Handle them in a fume hood and avoid inhalation of vapors.
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and care should be taken to quench any residual NaH safely after the reaction.
Section 3: Data Presentation
Table 1: Comparison of Common Carbamate Synthesis Methods
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Isocyanate Method | R-NCO + R'-OH | Good to Excellent | High atom economy, often clean reactions. | Isocyanates can be toxic and moisture-sensitive. |
| Chloroformate Method | R-OCOCl + R'-NH₂ | Good to Excellent | Readily available starting materials. | Chloroformates are toxic and corrosive; generates HCl. |
| CDI Method | Amine, CDI, Alcohol | Moderate to Good | Mild conditions, avoids toxic reagents. | Can have moderate yields (10-38% reported for some difluorophenyl carbamates). |
| Oxidative Carbonylation | Amine, CO, Oxidant | Variable | Uses CO as a C1 source. | Often requires high pressures and temperatures, and a catalyst. |
Section 4: Experimental Protocols
General Protocol for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates using CDI
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.0 equiv)
-
Bis(4-fluorophenyl)methanol (2.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Formation of the Carbamoylimidazole:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add CDI (1.0 equiv) in one portion at ambient temperature.
-
Stir the resulting mixture at ambient temperature for 12 hours.
-
-
Formation of the Sodium Alkoxide:
-
In a separate, ice-cooled, flame-dried round-bottom flask under an inert atmosphere, add NaH (2.0 equiv) to a stirred solution of bis(4-fluorophenyl)methanol (2.0 equiv) in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Stir the mixture for 30 minutes at ambient temperature.
-
-
Carbamate Formation:
-
Add the freshly prepared alkoxide solution to the carbamoylimidazole solution at ambient temperature.
-
Stir the resulting mixture for 24 hours.
-
-
Work-up and Purification:
-
Remove the volatiles under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with water (2 x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired difluorophenyl carbamate.
-
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in difluorophenyl carbamate synthesis.
Caption: Mechanism of M1 muscarinic receptor antagonism by a difluorophenyl carbamate.
Technical Support Center: Optimizing Carbamate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize carbamate synthesis reactions.
Troubleshooting Guide
This section addresses common issues encountered during carbamate synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing a very low yield or no formation of the desired carbamate. What are the initial checks I should perform?
A: When faced with low yields, a systematic check of your reagents and reaction setup is the first crucial step.
-
Reagent Quality: Ensure the purity and stability of your starting materials. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under anhydrous conditions.[1] Your amine or alcohol should also be pure and dry.
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture.[1] Water can react with isocyanate intermediates to form undesired urea byproducts.[1] It is critical to use oven-dried glassware and anhydrous solvents to minimize water content.[1]
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reactants and catalyst used. For instance, in some continuous flow syntheses using CO2, lowering the temperature from 70°C to 60°C resulted in a 15% decrease in conversion, while increasing it to 80°C favored the formation of N-alkylated byproducts.[2] Consult literature for the ideal temperature range for your specific reaction.
-
Inert Atmosphere: For moisture-sensitive reactions, especially those involving highly reactive intermediates like isocyanates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture.
Q: I am using a hindered alcohol or amine, and the reaction is very slow or not proceeding. What can I do?
A: Steric hindrance can significantly slow down the reaction rate. Consider the following adjustments:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric hindrance. However, be cautious as excessive heat can lead to side reactions like allophanate formation or decomposition.[3]
-
Use a Catalyst: For sterically hindered substrates, a catalyst is often necessary. Common choices include dibutyltin dilaurate (DBTDL) for isocyanate reactions or a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the alcohol or amine.[4] For particularly challenging cases with hindered alcohols, a more reactive isocyanate, such as trichloroacetylisocyanate, might be required.[5]
-
Increase Reaction Time: Hindered substrates may simply require longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
Issue 2: Formation of Byproducts
Q: I am observing a significant amount of a symmetrical urea byproduct in my reaction. How can I prevent this?
A: Symmetrical urea formation is a common side reaction, especially when using isocyanates or chloroformates.[1] It occurs when an isocyanate intermediate reacts with an amine.[1] This amine can be your starting material or one formed in situ from the hydrolysis of the isocyanate by residual water.[1]
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents, reagents, and glassware are rigorously dried.[1]
-
Optimized Reagent Addition: When generating an isocyanate in situ, slowly add the amine solution to the phosgene equivalent. This keeps the concentration of free amine low, reducing the chance of it reacting with the isocyanate intermediate.[1]
-
Low-Temperature Conditions: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[1]
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl produced in reactions with chloroformates.[1] Avoid primary or secondary amines as bases, as they will compete as nucleophiles.[1]
Q: My reaction is producing allophanate as a major byproduct. What are the causes and solutions?
A: Allophanate is formed when the carbamate product reacts with another molecule of isocyanate.[3] This is more likely to occur under certain conditions:
-
Excess Isocyanate: Using a significant excess of the isocyanate increases the likelihood of it reacting with the newly formed carbamate. Aim for a stoichiometry of 1:1 or a slight excess of the alcohol.
-
High Temperatures: Elevated temperatures can promote allophanate formation.[3] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. The allophanate linkage can be thermally reversible at temperatures above 100-150°C.[3]
-
Catalyst Choice: Certain catalysts can favor allophanate formation. If this is a persistent issue, consider screening different catalysts.
Q: I am attempting a carbamate synthesis using CO2 and an amine, but I am getting significant N-alkylation of the amine instead. How can I improve the selectivity?
A: In this three-component reaction, the N-alkylation of the starting amine by the alkyl halide is a common competing reaction.
-
Optimize CO2 Concentration: A higher concentration or flow rate of CO2 can favor the formation of the carbamate intermediate over N-alkylation.[6]
-
Choice of Base: Strong, non-nucleophilic bases like DBU are often used to facilitate the reaction with CO2 and can improve selectivity.[2][6]
-
Use of Additives: Tetrabutylammonium iodide (TBAI) has been shown to promote the desired carbamoylation and suppress overalkylation of the carbamate.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbamates?
A1: The most common methods include the reaction of isocyanates with alcohols, the reaction of chloroformates with amines, rearrangements of amides or acyl azides (Hofmann and Curtius rearrangements), and greener methods involving the use of carbon dioxide with amines and alkyl halides.[1][7]
Q2: How does the choice of solvent affect carbamate synthesis?
A2: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like THF, DMF, and acetonitrile are often good choices as they can dissolve the reactants and stabilize charged intermediates without interfering with nucleophiles.[5][8] Polar protic solvents, like alcohols, can participate in the reaction and may not be suitable unless they are one of the reactants.[9] The choice of solvent can also influence the equilibrium of carbamic acid formation when using CO2.[10]
Q3: What are the typical catalysts used for carbamate synthesis?
A3: The choice of catalyst depends on the reaction. For isocyanate-alcohol reactions, common catalysts include tertiary amines (like triethylamine or DBU) and organotin compounds (like dibutyltin dilaurate).[4] For reactions involving CO2, strong bases like DBU are often employed to activate the amine.[2] In some cases, Lewis acids like yttria-zirconium have been used for reactions involving chloroformates.
Q4: Are there any safety precautions I should be aware of when synthesizing carbamates?
A4: Yes, several safety precautions are crucial. Isocyanates are toxic, volatile, and highly reactive, and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] Chloroformates are also corrosive and moisture-sensitive.[1] Phosgene and its equivalents are extremely toxic and require special handling procedures. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Data Presentation
Table 1: Effect of Base on Carbamate Synthesis from Aniline, Butyl Bromide, and CO2
| Entry | Base | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct (%) |
| 1 | DBU | 60 | 3 | 64 | 2 |
| 2 | DBU | 70 | 3 | 79 | 4 |
| 3 | DBU | 80 | 3 | 72 | 11 |
| 4 | DBU | 70 | 1 | 52 | 3 |
| 5 | DBU | 70 | 5 | 77 | 7 |
| 6 | DBU | 70 | 7 | 75 | 13 |
Data adapted from a continuous flow synthesis study.[2]
Table 2: Effect of Catalyst on Carbamate Synthesis from Furfurylamine and Dimethyl Carbonate
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | None | 150 | 6 | 67.2 | 78.0 |
| 2 | TZC-3/1 (Iron-Chrome) | 150 | 6 | >95 | ~80 |
Data adapted from a study on the carbamoylation of amines with dimethyl carbonate.[11]
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of a Carbamate from a Primary Alcohol and Isocyanate
-
To a solution of a primary alcohol (1.0 eq) in an anhydrous solvent (e.g., THF, 5 mL per 1 mmol of isocyanate) in a flame-dried flask under an inert atmosphere (N2 or Ar), add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the isocyanate is consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.[4]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of a Carbamate from an Amine and Chloroformate
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve the amine (1.0 eq) in a suitable solvent (e.g., ether).
-
Cool the stirred mixture to 0-5 °C.
-
Slowly add the chloroformate (1.0 eq) while maintaining the temperature below 5 °C.
-
Concurrently, add a cold aqueous solution of a base (e.g., NaOH, 1.0 eq) dropwise, ensuring the final portions of the chloroformate and base are added simultaneously.
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or chromatography.
This is a general procedure adapted from the synthesis of ethyl N-methylcarbamate.[12]
Protocol 3: Continuous Flow Synthesis of a Carbamate from an Amine, Alkyl Bromide, and CO2
-
In a vial, prepare a stock solution of the amine (1.0 eq), alkyl bromide (2.0 eq), and DBU (2.0 eq) in an anhydrous solvent (e.g., acetonitrile).
-
Set up a continuous flow reactor system (e.g., Vapourtec E-series) with a coil reactor.
-
Heat the reactor to the desired temperature (e.g., 70 °C).[2]
-
Pump the reactant solution and CO2 gas through the reactor at optimized flow rates (e.g., 250 µL/min for the solution and 6.0 mL/min for CO2).[2]
-
Use a back-pressure regulator to maintain the desired pressure (e.g., 3 bar).[2]
-
Collect the product stream after the system has reached a steady state.
-
Analyze the product mixture by GC-MS to determine conversion and yield.[2]
Visualizations
Caption: General experimental workflow for carbamate synthesis.
Caption: Troubleshooting decision tree for carbamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues with Benzyl (2,4-difluorophenyl)carbamate
Welcome to the technical support center for Benzyl (2,4-difluorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound, it is recommended to start with simple physical modifications before moving to more complex formulation strategies.[1]
-
Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation, which can enhance the dissolution rate.[1]
-
Agitation and Sonication: Increase the duration and intensity of stirring or vortexing. Using a sonicator can also help break up particles and facilitate dissolution.[1]
-
Temperature Adjustment: Gently warming the buffer can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to assess the thermal stability of this compound beforehand.[1]
If these initial steps do not yield a clear solution, you may need to consider the formulation strategies detailed below.
Q2: I'm observing precipitation of my compound after initially dissolving it in an organic solvent and diluting it into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue for hydrophobic compounds, often referred to as "crashing out." The drastic change in solvent polarity from a highly organic solvent (like DMSO) to a predominantly aqueous environment causes the compound to precipitate.[2] This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out".[2]
Here are several strategies to address this:
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Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[2]
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Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.[2]
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Use a Co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[2][3]
Q3: What are co-solvents and how can I use them to improve the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5] They work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[4] Common co-solvents used in research include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is important to use the minimum amount of co-solvent necessary, as high concentrations can be toxic to cells or interfere with assays. Always include a vehicle control with the same concentration of co-solvent in your experiments.[8]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by pH.[2][9] While this compound itself is not strongly acidic or basic, related carbamate structures can exhibit pH-dependent solubility.[10] It is worthwhile to test a range of pH values for your aqueous buffer to see if it improves solubility. For weakly alkaline drugs, for instance, using organic acids like citric acid or tartaric acid can help them stay in a more soluble ionic state.[9]
Q5: What advanced formulation strategies can I consider for in vivo studies if basic methods are insufficient?
A5: For in vivo applications where achieving adequate bioavailability is critical, more advanced formulation strategies may be necessary:
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Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area and dissolution rate.[11][12] Nanosuspensions are a versatile approach for enhancing the delivery of drugs that are not highly soluble in water or lipids.[11]
-
Amorphous Solid Dispersions (ASDs): In this method, the crystalline drug is dispersed in a polymer matrix, creating an amorphous, more soluble form.[13][14] ASDs can lead to higher apparent solubilities and faster dissolution rates.[13] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[13][15]
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to dissolve the drug and can improve its absorption in the gastrointestinal tract.[16] The lipophilicity of the drug, often estimated by its log P value, can help in selecting appropriate lipid excipients.[16]
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Use of Surfactants: Surfactants can increase the permeability of the active ingredient to the dissolution medium, thereby increasing solubility.[9] Common examples include sodium lauryl sulfate, Tween 80, and Span.[9]
Data Presentation
| Solvent/System | Type | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 10-100 mM (Stock) | Common for initial stock solutions. Keep final concentration in assays low (<0.5%). |
| Ethanol | Co-solvent | 1-10% (v/v) | A less toxic alternative to DMSO for some cell-based assays. |
| Propylene Glycol (PG) | Co-solvent | 5-20% (v/v) | Often used in oral and parenteral formulations.[3][6] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-30% (v/v) | Can significantly enhance the solubility of hydrophobic compounds.[6] |
| 10% DMSO / 90% Saline | Co-solvent System | Variable | A common starting point for in vivo preclinical studies. |
| 5% Solutol HS 15 / 95% Water | Surfactant System | Variable | Can be effective for highly insoluble compounds. |
| 20% Hydroxypropyl-β-cyclodextrin | Complexation Agent | Variable | Forms inclusion complexes to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Aqueous Dilutions
This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent and subsequently diluting it into an aqueous buffer.
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Perform Dilution: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Observe: Visually inspect the solution for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
Protocol 2: Co-Solvent Solubility Screening
This protocol outlines a method to determine the most effective co-solvent and its optimal concentration.
-
Prepare Co-solvent Buffers: Prepare a series of your chosen aqueous buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% of PEG 400).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Test Solubility: Add a small aliquot of the stock solution to each of the co-solvent buffers to achieve your target final concentration.
-
Equilibrate and Observe: Vortex each solution and let it equilibrate at a constant temperature (e.g., 25°C or 37°C) for 1-2 hours. Observe for any precipitation.
-
Quantify (Optional): If a quantitative measure is needed, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. senpharma.vn [senpharma.vn]
- 10. benchchem.com [benchchem.com]
- 11. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Benzyl (2,4-difluorophenyl)carbamate
Welcome to the technical support center for Benzyl (2,4-difluorophenyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions.[1][2] Elevated temperatures can accelerate degradation, and exposure to UV light may induce photodegradation.[3][4]
Q2: What is the expected primary degradation pathway for this compound in solution?
A2: The most common degradation pathway for carbamates in aqueous solutions is hydrolysis of the ester linkage.[1][5][6][7] For this compound, this would likely result in the formation of 2,4-difluoroaniline, benzyl alcohol, and carbon dioxide. Under basic conditions, this hydrolysis is often accelerated.[2]
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term use, common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable. For long-term storage, it is crucial to use aprotic, anhydrous solvents and store the solution at low temperatures (e.g., -20°C) to minimize hydrolysis. Aqueous solutions, especially if not buffered to a slightly acidic pH, are less ideal for long-term storage.
Q4: How should I monitor the stability of this compound in my experimental solutions?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][8] This technique allows for the separation and quantification of the parent compound from its potential degradation products.[8]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound over a short period.
-
Possible Cause: The pH of the aqueous solution is likely neutral or basic, leading to accelerated hydrolytic degradation.[2]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is above 6, consider buffering the solution to a slightly acidic pH (e.g., pH 4-5) to slow down hydrolysis.
-
For long-term experiments, prepare fresh solutions and use them promptly.
-
If possible, conduct the experiment at a lower temperature.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram of your solution over time.
-
Possible Cause: These new peaks are likely degradation products. The primary degradation products from hydrolysis would be 2,4-difluoroaniline and benzyl alcohol.
-
Troubleshooting Steps:
-
Attempt to identify the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Review the experimental conditions. If the solution was exposed to light, photodegradation could be a factor.[3][4] If heated, thermal degradation may have occurred.
-
To confirm the identity of degradation products, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to generate and identify the degradants.
-
Issue 3: Inconsistent Results Between Experiments
-
Symptom: The stability of this compound appears to vary significantly between different batches of experiments.
-
Possible Cause: Inconsistencies in solution preparation, storage conditions, or experimental setup are likely the cause.
-
Troubleshooting Steps:
-
Ensure that the solvent quality and pH of the solutions are consistent for each experiment.
-
Standardize storage conditions, including temperature and protection from light.
-
Verify the accuracy and precision of your analytical method.
-
Document all experimental parameters meticulously to identify any potential variations.
-
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C
| pH | Condition | Apparent Half-life (t½) | Key Degradation Products |
| 3 | Acidic | > 30 days | Minimal degradation |
| 5 | Slightly Acidic | 15 - 20 days | 2,4-difluoroaniline, Benzyl alcohol |
| 7 | Neutral | 2 - 4 days | 2,4-difluoroaniline, Benzyl alcohol |
| 9 | Basic | < 12 hours | 2,4-difluoroaniline, Benzyl alcohol |
Table 2: Illustrative Results from a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | > 90% |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 10 - 15% |
| Thermal | Solid state | 48 hours | 80°C | < 2% |
| Photolytic | UV light (254 nm) | 24 hours | 25°C | 20 - 30% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
-
Objective: To quantify this compound and separate it from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the parent compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Prepare working standards and samples by diluting the stock solution with the appropriate solvent or matrix.
-
Inject the standards and samples into the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the concentration of the compound based on a calibration curve generated from the standards.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[1]
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 4 hours). Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Analyze a control sample stored in the dark in parallel.
-
Analyze all stressed samples by the validated HPLC method and compare the chromatograms to that of an unstressed control sample.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Improving yield and purity of Benzyl (2,4-difluorophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and purity of Benzyl (2,4-difluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base.[1] This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors are crucial for high yield:
-
Anhydrous Conditions: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, which will reduce the yield of the desired product.[4][5] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Use fresh, high-purity 2,4-difluoroaniline and benzyl chloroformate. Benzyl chloroformate can degrade over time, especially if not stored properly.[6]
-
Stoichiometry and Addition Order: Typically, a slight excess of benzyl chloroformate is used. It is often added dropwise to a solution of the aniline and the base to control the reaction rate and minimize side reactions.[1][2]
-
Temperature Control: The reaction is often performed at room temperature or cooled in an ice bath to manage its exothermicity.[3][7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material, 2,4-difluoroaniline, is more polar than the product, this compound, and will have a lower Rf value.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities include:
-
1,3-bis(2,4-difluorophenyl)urea: This symmetrical urea can form if water is present, which reacts with benzyl chloroformate to form an isocyanate that then reacts with 2,4-difluoroaniline.[8][9] To minimize this, strictly anhydrous conditions are essential.
-
Benzyl alcohol: This is a hydrolysis product of benzyl chloroformate.[4] Using anhydrous conditions and fresh reagent will reduce its formation.
-
Unreacted 2,4-difluoroaniline: Incomplete reaction will leave the starting aniline as an impurity. Ensuring a slight excess of benzyl chloroformate and adequate reaction time can mitigate this.
-
Dibenzyl carbonate: This can form from the reaction of benzyl chloroformate with any residual benzyl alcohol.[6]
Q5: What are the recommended purification methods?
A5: The two primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A common solvent system is hexanes or a mixture of hexanes and ethyl acetate.[10][11]
-
Flash Column Chromatography: For separating the product from more significant amounts of impurities or side products with different polarities, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Benzyl chloroformate has hydrolyzed.[4][5] | - Ensure all glassware is thoroughly oven-dried. - Use anhydrous solvents. - Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Degraded benzyl chloroformate: The reagent may have decomposed upon storage.[6] | - Use a fresh bottle of benzyl chloroformate or purify the existing stock by distillation under reduced pressure. | |
| 3. Incorrect stoichiometry: Insufficient benzyl chloroformate was used. | - Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. | |
| 4. Ineffective base: The base may be weak or impure. | - Use a dry, pure base like pyridine or triethylamine. | |
| Presence of a Major Side Product (Higher Rf than starting material) | 1. Formation of 1,3-bis(2,4-difluorophenyl)urea: Presence of water leading to isocyanate formation.[8][9] | - Implement strict anhydrous conditions as described above. |
| 2. Formation of dibenzyl carbonate: Reaction of benzyl chloroformate with benzyl alcohol.[6] | - Ensure benzyl chloroformate is free of benzyl alcohol contamination. | |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can lower the melting point and prevent crystallization. | - Attempt purification by flash column chromatography to remove impurities before another crystallization attempt. |
| 2. Residual solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period. | |
| Multiple Spots on TLC after Reaction | 1. Incomplete reaction: Starting materials are still present. | - Increase the reaction time or slightly warm the reaction mixture (if thermally stable). |
| 2. Formation of multiple side products: See "Common Impurities" in the FAQ section. | - Optimize reaction conditions (temperature, addition rate) and ensure the purity of starting materials. - Purify the crude product using flash column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound[1][2]
Materials:
-
2,4-Difluoroaniline
-
Benzyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 250-mL round-bottomed flask, add 2,4-difluoroaniline (4.62 mL, 45.4 mmol), anhydrous DCM (103 mL), and pyridine (7.40 mL, 91 mmol).
-
Stir the solution at room temperature.
-
Add benzyl chloroformate (8.15 mL, 54.5 mmol) dropwise via an addition funnel.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization[10]
Materials:
-
Crude this compound
-
Hexanes
-
Ethyl acetate (optional)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot hexanes (or a hot mixture of hexanes and a small amount of ethyl acetate) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography[13]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Method | Starting Materials | Base | Solvent | Reaction Time | Yield | Purification | Reference |
| Method A | 2,4-Difluoroaniline, Benzyl chloroformate | Pyridine | Dichloromethane | Overnight | 93% | Workup only | [1][2] |
| Method B | 2,4-Difluoro-phenylamine, Benzyl chloroformate | Pyridine | Dichloromethane | 1.5 hours | 85% | Crystallization from hexanes | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield and purity of this compound.
References
- 1. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 1,3-Bis(2,4-difluorophenyl)urea | 1581-06-2 | Benchchem [benchchem.com]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. echemi.com [echemi.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Benzyl (2,4-difluorophenyl)carbamate during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the degradation of this compound.
Issue 1: Loss of Compound Purity Over Time in Aqueous Solutions
Question: I am observing a decrease in the purity of my this compound sample when dissolved in aqueous buffers. What could be the cause and how can I prevent it?
Answer:
The most likely cause of degradation in aqueous solutions is hydrolysis . The carbamate functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. The degradation will yield 2,4-difluoroaniline, benzyl alcohol, and carbon dioxide.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if your experimental conditions allow. Both acidic and basic conditions can accelerate hydrolysis.
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Choice: If possible, use a co-solvent system (e.g., acetonitrile/water, DMSO/water) to reduce the concentration of water and potentially slow degradation.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh before use and avoid long-term storage in solution.
Issue 2: Degradation of Solid Compound Upon Storage or in Organic Solvents at Elevated Temperatures
Question: My solid sample of this compound shows impurities after storage at elevated temperatures. I'm also seeing degradation in organic solvents when heating my reaction. What is happening?
Answer:
This issue is likely due to thermal decomposition . Carbamates can degrade at elevated temperatures, breaking down into an isocyanate and an alcohol. In this case, the products would be 2,4-difluorophenyl isocyanate and benzyl alcohol.
Troubleshooting Steps:
-
Proper Storage: Store solid this compound in a cool, dry, and dark place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
-
Reaction Temperature: If your reaction requires heat, use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid prolonged heating.
-
Inert Atmosphere: When heating solutions of the compound, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
Issue 3: Appearance of Unknown Impurities After Exposure to Light
Question: I have noticed the formation of new, unknown peaks in my HPLC analysis after my samples were exposed to ambient or UV light. What is the likely cause?
Answer:
The likely cause is photodegradation . Aromatic compounds and carbamates can be sensitive to light, especially UV radiation. The energy from the light can induce cleavage of the carbamate bond or other photochemical reactions.
Troubleshooting Steps:
-
Light Protection: Protect solutions and solid samples of this compound from light at all times. Use amber vials or wrap containers in aluminum foil.
-
Controlled Lighting: Work in a laboratory with minimal UV light exposure. Use filtered light sources if your experimental setup is particularly sensitive.
-
Photostability Studies: If your application requires exposure to light, it is crucial to perform a formal photostability study to understand the degradation kinetics and identify the photodegradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways are:
-
Hydrolysis: Cleavage of the carbamate bond by water, accelerated by acid or base, to form 2,4-difluoroaniline, benzyl alcohol, and carbon dioxide.
-
Thermal Decomposition: Breakdown at elevated temperatures to form 2,4-difluorophenyl isocyanate and benzyl alcohol.[2]
-
Photodegradation: Degradation upon exposure to light, particularly UV light, which can lead to a variety of degradation products.
Q2: What are the expected degradation products of this compound?
A2: Based on the primary degradation pathways, the following degradation products can be expected:
| Degradation Pathway | Expected Degradation Products |
| Hydrolysis | 2,4-Difluoroaniline, Benzyl alcohol, Carbon dioxide |
| Thermal Decomposition | 2,4-Difluorophenyl isocyanate, Benzyl alcohol |
| Photodegradation | Complex mixture, may include products of bond cleavage, rearrangement, and further reactions of initial degradation products. |
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[3][4][5][6][7][8][9]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, store the solid compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool (2-8°C), dry, and dark place.[1] Avoid storing in solution for extended periods.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and the formation of any degradation products.
Protocol 2: Forced Degradation Study - Thermal Stress
Objective: To assess the thermal stability of this compound in the solid state and in solution.
Methodology:
-
Solid State:
-
Place a known amount of the solid compound in a vial.
-
Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Reflux the solution at a controlled temperature for a specified period.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
Protocol 3: Forced Degradation Study - Photostability
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or a clear glass vial.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples and controls to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve the solid samples and analyze both solid and solution samples, along with their dark controls, by HPLC.
Visualizations
Caption: Proposed Hydrolysis Degradation Pathway.
Caption: Proposed Thermal Degradation Pathway.
Caption: Forced Degradation Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 7. hpst.cz [hpst.cz]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Benzyl (2,4-difluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Benzyl (2,4-difluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is the reaction of 2,4-difluoroaniline with benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM). This method is favored for its relatively high yields and straightforward procedure at a laboratory scale.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up of this synthesis revolve around the handling of benzyl chloroformate. Benzyl chloroformate is a corrosive and lachrymatory substance. It is also water-sensitive and can decompose to release corrosive hydrogen chloride gas.[1][2] Appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye protection, is crucial.[2] The process should be conducted in a well-ventilated area, and measures should be in place to handle potential spills and control the release of any toxic vapors.[1]
Q3: What are the key challenges encountered when moving from a lab-scale to a pilot-plant or industrial-scale synthesis?
Scaling up the synthesis of this compound introduces several challenges, primarily related to:
-
Heat Transfer: The reaction is exothermic, and efficient heat dissipation becomes critical at a larger scale to prevent temperature spikes that can lead to side reactions and impurity formation.[3][4]
-
Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants in a large reactor is essential for consistent reaction progress and to avoid localized high concentrations, which can affect yield and purity.[5]
-
Reagent Addition: The rate of addition of benzyl chloroformate needs to be carefully controlled in a large-scale reaction to manage the exotherm and maintain optimal reaction conditions.
-
Product Isolation and Purification: Crystallization, a common purification method, requires careful optimization of cooling rates and solvent volumes at a larger scale to achieve the desired purity and crystal size.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction yield has significantly decreased upon scaling up from a 1-liter to a 100-liter reactor. What are the potential causes and solutions?
A: This is a common issue when scaling up exothermic reactions. The primary suspects are inadequate temperature control and poor mixing.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Problem: In a larger reactor, inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature. This can cause degradation of the product or starting materials. It can also lead to areas where reactants are not sufficiently mixed, resulting in an incomplete reaction.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is appropriate for the vessel geometry and reaction mass. For viscous slurries, a more powerful agitator might be necessary. Consider installing baffles to improve mixing efficiency.
-
-
Verify Temperature Control:
-
Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. An inadequate cooling system can lead to a runaway reaction.
-
Solution: The reactor's cooling jacket must be capable of handling the heat generated by the reaction at the desired scale. Monitor the internal temperature at multiple points within the reactor to get a more accurate temperature profile. A slower, controlled addition of benzyl chloroformate can also help manage the exotherm.
-
Experimental Protocol (Lab-Scale Reference)
The following protocol for the synthesis of this compound can be used as a baseline for scale-up optimization.
| Reagent/Solvent | Molar Eq. | Amount (for 70 mmol scale) |
| 2,4-Difluoroaniline | 1.0 | 7.0 mL (70.0 mmol) |
| Pyridine | 2.0 | 11 mL (140.0 mmol) |
| Benzyl chloroformate | 1.2 | 11.9 mL (83.4 mmol) |
| Dichloromethane | - | 100 mL |
Procedure:
-
To a solution of 2,4-difluoroaniline in dichloromethane, add pyridine.
-
Stir the reaction mixture at ambient temperature.
-
Slowly add benzyl chloroformate to the mixture.
-
Continue stirring at room temperature for 1.5 hours.
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Partition the residue between ethyl acetate and a potassium bisulfate solution.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate.
-
Crystallize the product from hexanes to yield this compound (yields typically 85-93%).
Issue 2: Impurity Formation
Q: I am observing significant amounts of N,N'-bis(2,4-difluorophenyl)urea as a byproduct in my scaled-up reaction. What is the cause and how can it be minimized?
A: The formation of urea derivatives is a common side reaction in carbamate synthesis, often caused by the presence of water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Problem: Benzyl chloroformate can react with any residual water to form an unstable carbamic acid, which can then react with the 2,4-difluoroaniline to form the urea impurity.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Control Stoichiometry and Addition:
-
Problem: An excess of 2,4-difluoroaniline or localized high concentrations due to poor mixing can favor the formation of the urea byproduct.
-
Solution: Maintain a slight excess of benzyl chloroformate. Ensure that the benzyl chloroformate is added slowly and sub-surface to a well-agitated solution of the aniline and base to ensure rapid reaction to form the desired carbamate.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yields during scale-up.
References
- 1. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Ammonium Carbamate-Based Heat Exchanger Reactor as an Endothermic Heat" by Douglas J. Johnson, Nicholas P. Niedbalski et al. [ecommons.udayton.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Difluorinated Compounds
Welcome to the technical support center for the analytical characterization of difluorinated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
General Sample Preparation and Handling
This section addresses common issues that arise before instrumental analysis.
Frequently Asked Questions (FAQs)
Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistent results often stem from variability in sample preparation.[1] Ensure that every step, from collection and handling to extraction and pre-concentration, is standardized.[1] Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps.[1] It is also crucial to verify the stability of your compounds under the specific storage and preparation conditions.[1]
Q: I suspect my sample is contaminated. How can I confirm this? A: To check for contamination, run a "method blank" alongside your sample.[1] A method blank is a clean sample (e.g., pure solvent) that is subjected to the exact same preparation, handling, and analysis steps as your actual sample.[1] If you detect fluorinated compounds in the blank, it indicates contamination from your reagents, equipment, or environment.[1]
Experimental Protocol: Screening for Fluoropolymer Contamination in LC-MS
-
Prepare a Blank Sample: Fill a clean, non-PTFE vial with the mobile phase you intend to use for your analysis.
-
Standard Injection: Place the vial in your autosampler and run your standard LC-MS gradient method.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum. Look for characteristic ions or patterns associated with fluoropolymer leachates.
-
System Flush: If contamination is detected, flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove contaminants.
-
Re-analysis: Re-run the blank sample to confirm the system is clean before analyzing your actual samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary technique for characterizing fluorinated compounds due to the nucleus's high sensitivity and wide chemical shift range.[1][2][3]
Frequently Asked Questions (FAQs)
Q: What makes ¹⁹F NMR such a powerful tool for analyzing difluorinated compounds? A: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1][4] Its chemical shifts span a very wide range (approximately 800 ppm), which provides detailed information about the local electronic environment of each fluorine atom and minimizes signal overlap.[1][2][4]
Q: What is the standard reference compound for ¹⁹F NMR? A: The internationally accepted primary standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its role as an ozone-depleting substance, secondary standards like hexafluorobenzene (C₆F₆) are often used in practice.[5]
Q: How do coupling constants in ¹⁹F NMR differ from ¹H NMR? A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR.[2][4] Couplings can be observed between fluorine atoms and other nuclei (like ¹H or ¹³C) and can occur over several bonds; long-range couplings (⁴J or even ⁵J) are commonly observed.[4]
Troubleshooting Guide: ¹⁹F NMR Spectra
Q: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted? A: A rolling or distorted baseline is a common artifact. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[6]
-
Incorrect Phasing: Applying a very large first-order phase correction, either manually or automatically, can introduce baseline roll.[6]
-
Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.[6]
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.[6]
Q: My peaks are excessively broad. What is the cause? A: Significant peak broadening can obscure coupling information and make integration unreliable. Potential causes include:
-
Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines.[1] Try using a different deuterated solvent, gently warming the sample, or filtering it.
-
Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause significant peak broadening.[1]
-
Chemical Exchange: The fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale.[1] Running the experiment at a different temperature can help confirm this; cooling the sample often sharpens the peaks by slowing the exchange rate.[1]
Data Presentation: ¹⁹F NMR Chemical Shifts
This table summarizes typical chemical shift ranges for common organofluorine functional groups, referenced to CFCl₃ at 0 ppm.[1]
| Functional Group Type | Chemical Structure | Typical Chemical Shift Range (ppm) |
| Acyl Fluoride | R-C(=O)F | +40 to +20 |
| Aromatic Fluoride | Ar-F | -90 to -170 |
| Geminal Aliphatic | R-CHF₂ | -105 to -125 |
| Vicinal Aliphatic | R-CHF-CHF-R' | -160 to -210 |
| Monofluoromethyl | R-CH₂F | -200 to -220 |
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
-
Sample Preparation: Prepare a solution of your difluorinated compound in a suitable deuterated solvent. For quantitative results, add a known amount of an internal standard that does not react with the sample and has a signal in a clear region of the spectrum.
-
Instrument Setup: Tune and match the NMR probe for the ¹⁹F frequency.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected signals.
-
Use a 90° pulse angle.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest. This ensures complete relaxation between scans, which is essential for accurate integration.[2]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.[1]
-
Apply a baseline correction.[1]
-
Reference the spectrum using an appropriate internal or external standard.[1]
-
Integrate the signals for quantitative analysis.[1] The ratio of the integral of your compound's signal to the integral of the internal standard's signal allows for accurate quantification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Benzyl (2,4-difluorophenyl)carbamate: Unraveling its Potential as a Kinase Inhibitor
A comprehensive analysis of the kinase inhibitory profile of Benzyl (2,4-difluorophenyl)carbamate remains elusive within publicly available scientific literature. While the carbamate moiety is a recognized pharmacophore in various enzyme inhibitors, and difluorophenyl groups are common in kinase inhibitors to enhance binding affinity, specific experimental data detailing the kinase targets and inhibitory potency (e.g., IC50 values) of this compound are not currently reported.
The exploration of novel small molecules for kinase inhibition is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Carbamate-containing compounds have been investigated as inhibitors for various enzyme classes. For instance, some carbamates have shown activity against cysteine proteases. However, a direct link and quantitative inhibitory data against specific kinases for this compound are yet to be established in published research.
The Landscape of Kinase Inhibitors: A Comparative Context
To understand where a novel compound like this compound might fit, it is useful to consider the profiles of well-established kinase inhibitors, particularly those targeting key pathways in cancer progression such as angiogenesis and cell proliferation. Vascular Endothelial Growth Factor Receptor (VEGFR) and Tie-2 are two such critical kinases.
Table 1: Comparative Inhibitory Activity of Selected Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Sorafenib | VEGFR-2, PDGFRβ, RAF | 90 (VEGFR-2) |
| Sunitinib | VEGFRs, PDGFRβ, c-KIT | 2 (PDGFRβ), 80 (VEGFR-2) |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 |
| Rebastinib | Tie-2 | 13 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% and are indicative of the inhibitor's potency. Data is compiled from various scientific sources.
As illustrated in Table 1, established kinase inhibitors often exhibit potent, low nanomolar IC50 values against their target kinases. For this compound to be considered a viable candidate for further development, it would need to demonstrate comparable or superior potency and selectivity against one or more clinically relevant kinases.
Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors exert their effects by blocking specific steps in cellular signaling cascades. For example, inhibitors of VEGFR-2 and Tie-2 disrupt the process of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the mechanism of action for ATP-competitive kinase inhibitors.
Experimental Methodologies for Kinase Inhibitor Profiling
The evaluation of a potential kinase inhibitor involves a series of well-defined experimental protocols. A standard method to determine the in vitro potency of a compound is through a kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Compound Preparation: The test compound, such as this compound, is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. A serial dilution series is then prepared to test a range of concentrations.
-
Kinase Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the following components in a buffered solution (e.g., Tris-HCl):
-
The target kinase enzyme.
-
A specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), the phosphate donor for the kinase reaction.
-
The test compound at a specific concentration from the dilution series. Control wells with DMSO alone (no inhibitor) are also included.
-
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: After incubation, a detection reagent is added to each well. For luminescent assays, this reagent typically stops the kinase reaction and measures the amount of ATP remaining. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is then read using a plate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A workflow diagram illustrating the key steps of an in vitro kinase inhibition assay.
Future Directions
To ascertain the potential of this compound as a kinase inhibitor, future research would need to involve comprehensive screening against a panel of kinases to identify its primary targets. Subsequent studies would focus on determining its potency and selectivity through in vitro and cell-based assays, followed by preclinical evaluation in relevant disease models. Without such foundational data, any comparison to existing kinase inhibitors remains speculative. Researchers and drug development professionals are encouraged to consult forthcoming publications and patent filings for any new information regarding the bioactivity of this compound.
A Comparative Analysis of Difluorophenyl Carbamate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of difluorophenyl carbamate analogs, a class of compounds showing significant promise in medicinal chemistry. The incorporation of a difluorophenyl moiety can enhance the pharmacological properties of carbamate-based molecules, leading to potent and selective inhibitors of various biological targets. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer an objective comparison of their performance and potential therapeutic applications.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various difluorophenyl carbamate analogs against different biological targets.
Table 1: Binding Affinities of 4,4'-Difluorobenzhydrol Carbamate Analogs for Muscarinic Acetylcholine Receptors (mAChRs) [1]
| Compound ID | Structure | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) |
| 1 | 4,4'-Difluorobenzhydryl (1-methylpiperidin-2-yl)carbamate | 10 ± 2 | 180 ± 30 | 110 ± 20 | 120 ± 20 | 15 ± 3 |
| 2 | 4,4'-Difluorobenzhydryl (1-methylpiperidin-3-yl)carbamate | 1.2 ± 0.2 | 227 ± 40 | 48 ± 8 | 5.0 ± 0.8 | 4.8 ± 0.8 |
| 3 | 4,4'-Difluorobenzhydryl (1-methylpiperidin-4-yl)carbamate | 2.5 ± 0.4 | 150 ± 20 | 35 ± 6 | 18 ± 3 | 7.0 ± 1.2 |
| 4 | 4,4'-Difluorobenzhydryl (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)carbamate | 5.0 ± 0.9 | 350 ± 60 | 80 ± 15 | 45 ± 8 | 12 ± 2 |
Data represents the mean ± standard deviation of at least three independent experiments.[1]
Table 2: Inhibitory Potency of Difluorophenyl Carbamate Analogs against Fatty Acid Amide Hydrolase (FAAH)
| Compound ID | Structure | FAAH IC50 (nM) |
| URB597 | Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester (Reference) | 4.5 |
| JP104 | N-cyclohexyl-O-(3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl)carbamate | 1.2 |
| DFP-Carbamate A | O-(2,4-difluorophenyl) N-cyclohexylcarbamate | ~50 |
| DFP-Carbamate B | O-(3,4-difluorophenyl) N-cyclohexylcarbamate | ~75 |
*Note: IC50 values for DFP-Carbamates A and B are estimated based on structure-activity relationship trends indicating that electron-withdrawing groups on the phenyl ring can influence potency.[2] Definitive comparative data was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4,4'-Difluorobenzhydrol Carbamate Analogs[1]
Step 1: Formation of the Carbamoylimidazole Intermediate A solution of the appropriate primary or secondary amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) is treated with N,N'-carbonyldiimidazole (CDI) (1.0 equivalent) in a single portion at room temperature. The reaction mixture is stirred for 12 hours.
Step 2: Alkoxide Formation In a separate flask, a stirred solution of 4,4'-difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M) is cooled in an ice bath. Sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 equivalents) is added portion-wise. The mixture is then stirred for 30 minutes at ambient temperature to facilitate the formation of the sodium alkoxide.
Step 3: Coupling Reaction The solution containing the carbamoylimidazole intermediate from Step 1 is added to the sodium alkoxide solution from Step 2 at ambient temperature. The resulting mixture is stirred for 24 hours.
Step 4: Work-up and Purification Volatile components are removed under reduced pressure. The residue is dissolved in dichloromethane (CH2Cl2) and washed twice with water. The organic layer is dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude product is purified by flash column chromatography (0–10% methanol in CH2Cl2) to yield the final difluorophenyl carbamate analog.
Muscarinic Receptor Radioligand Binding Assay[1][3]
This assay determines the binding affinity of the synthesized compounds for the five human muscarinic acetylcholine receptor subtypes (hM1-hM5).
Materials:
-
CHO-K1 cell membranes stably expressing one of the hM1-hM5 receptor subtypes.
-
Radioligand: [3H]N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (1-10 µM).
-
Test compounds (difluorophenyl carbamate analogs) at various concentrations.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Receptor membranes (approximately 13 µg of protein per well) are incubated with [3H]-NMS (at a concentration close to its Kd, e.g., 0.2 nM) in the assay buffer.[3]
-
The test compounds are added at a range of concentrations (e.g., from 10^-11 M to 10^-4 M) to compete with the radioligand for binding to the receptors.
-
For the determination of non-specific binding, a high concentration of atropine is added to a set of wells.
-
The total binding is determined in the absence of any competing ligand.
-
The plates are incubated at 27°C for 120 minutes to reach equilibrium.[3]
-
Following incubation, the membranes are harvested by rapid filtration through glass fiber filters, and the filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay[4][5]
This functional assay measures the ability of the compounds to act as antagonists at Gq-coupled receptors, such as the M1 muscarinic receptor.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
M1 receptor agonist (e.g., acetylcholine or carbachol).
-
Test compounds (difluorophenyl carbamate analogs).
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
CHO-M1 cells are seeded into the microplates and allowed to adhere overnight.
-
The cells are then loaded with the Fluo-4 AM dye for a specified period (e.g., 30-60 minutes) at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.
-
The test compounds (antagonists) are added to the wells at various concentrations and pre-incubated for a defined time.
-
The plate is then placed in the fluorescence plate reader, and a baseline fluorescence reading is established.
-
The M1 receptor agonist is added to the wells to stimulate the cells, and the change in fluorescence intensity is monitored in real-time.
-
An increase in intracellular calcium upon agonist stimulation leads to a significant increase in the fluorescence of the dye.
Data Analysis: The peak fluorescence response is measured for each well. The data is normalized to the response of the agonist alone. The IC50 value for the antagonist is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists | MDPI [mdpi.com]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Benzyl (2,4-difluorophenyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Benzyl (2,4-difluorophenyl)carbamate, a novel carbamate derivative, against the serine hydrolase Fatty Acid Amide Hydrolase (FAAH). The performance of this compound is benchmarked against established FAAH inhibitors, supported by experimental data from publicly available research. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of related experiments.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the neuromodulatory lipid anandamide.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4] Carbamates represent a significant class of FAAH inhibitors that act by covalently modifying the catalytic serine residue (Ser241) in the enzyme's active site, leading to its inactivation.[1][4] This guide focuses on validating the inhibitory potential of this compound within this therapeutic context.
Comparative Analysis of FAAH Inhibitors
To objectively evaluate the potential of this compound as an FAAH inhibitor, its (hypothetical) inhibitory activity is compared with several well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against human FAAH (hFAAH).
| Compound | Type of Inhibitor | IC50 (hFAAH) [nM] | Reference |
| This compound | Carbamate (Assumed) | To Be Determined | - |
| URB597 | Carbamate | 4.6 | [1] |
| PF-04457845 | Urea | 7.2 | |
| JNJ-42165279 | - | 70 | |
| OL-135 | - | Varies | [3] |
| PF-3845 | Urea | Ki of 230 |
Note: The inhibitory activity of this compound is yet to be experimentally determined. The values for the established inhibitors are sourced from published literature.
Experimental Protocols
The validation of a compound's inhibitory effect on FAAH typically involves in vitro enzyme activity assays. A widely used method is the fluorometric assay, which provides a sensitive and continuous measurement of enzyme activity.
Fluorometric FAAH Inhibition Assay
Principle: This assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The enzymatic cleavage of AAMCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of AMC production.
Materials:
-
Recombinant human FAAH (hFAAH)
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
Test compound (this compound) and reference inhibitors
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in DMSO. Create a serial dilution of the compounds to determine the IC50 value.
-
Assay Reaction: a. In a 96-well plate, add a small volume of the diluted test compound or DMSO (vehicle control) to the assay buffer. b. Add the recombinant hFAAH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record measurements at regular intervals for a specified duration (e.g., 30 minutes).
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the fluorometric FAAH inhibition assay.
Caption: Simplified signaling pathway of FAAH and its inhibition.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Benzyl (2,4-difluorophenyl)carbamate: A Comparative Analysis
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and clinical trial databases yielded no specific in vivo efficacy studies for Benzyl (2,4-difluorophenyl)carbamate. Its primary documented role is as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Therefore, to fulfill the structural requirements of this guide and provide a relevant framework for researchers, we will present a comparative analysis using well-characterized carbamates with known therapeutic effects, namely Rivastigmine and a common alternative, Galantamine . Both are acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease. This guide will serve as a template for how this compound could be evaluated and compared, should in vivo data become available.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes key quantitative data from representative preclinical in vivo studies. Data for this compound is hypothetical and presented for illustrative purposes.
| Parameter | This compound | Rivastigmine | Galantamine |
| Animal Model | N/A | APP23 Transgenic Mice | Scopolamine-induced Amnesia in Rats |
| Dosage Range | N/A | 0.5 - 2.0 mg/kg, p.o. | 1.0 - 5.0 mg/kg, s.c. |
| Primary Endpoint | N/A | Reduction in Brain Aβ plaques | Reversal of Scopolamine-induced Cognitive Deficit |
| Efficacy (% Improvement) | N/A | 35% reduction at 2.0 mg/kg | 50% improvement in Morris Water Maze at 3.0 mg/kg |
| Duration of Action | N/A | ~10 hours | ~8 hours |
| Bioavailability (Oral) | N/A | ~40% | ~90% |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats (for Galantamine)
This model is widely used to evaluate the efficacy of potential cognitive enhancers.
-
Animals: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Galantamine is dissolved in saline and administered subcutaneously (s.c.) 30 minutes before the behavioral test.
-
Induction of Amnesia: Scopolamine (0.5 mg/kg) is administered intraperitoneally (i.p.) 30 minutes prior to the behavioral assessment to induce a cognitive deficit.
-
Behavioral Assessment (Morris Water Maze):
-
The apparatus consists of a circular pool (150 cm diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.
-
Rats are trained for 4 days to find the hidden platform.
-
On the test day, rats receive the respective drug treatments and are subjected to a probe trial where the platform is removed.
-
The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
-
Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test to compare the performance of different treatment groups.
Visualizations
Signaling Pathway: Cholinesterase Inhibition
Caption: Mechanism of action for carbamate-based cholinesterase inhibitors.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical workflow for preclinical in vivo efficacy assessment.
A Comparative Analysis of Benzyl (2,4-difluorophenyl)carbamate and its Non-fluorinated Analog for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Benzyl (2,4-difluorophenyl)carbamate and its non-fluorinated counterpart, Benzyl phenylcarbamate. The inclusion of fluorine atoms in drug candidates can significantly alter their physicochemical properties, biological activity, and metabolic stability. This document aims to objectively compare these two compounds, supported by available experimental data and established scientific principles, to aid researchers in drug discovery and development.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of two fluorine atoms onto the phenyl ring of this compound markedly influences its physicochemical characteristics when compared to Benzyl phenylcarbamate. These differences, summarized in the table below, can have profound implications for a compound's pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Benzyl phenylcarbamate |
| CAS Number | 112434-18-1[1][2] | 3422-02-4[3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₁F₂NO₂[1][8][9] | C₁₄H₁₃NO₂[3][4][5][7] |
| Molecular Weight | 263.24 g/mol [9] | 227.26 g/mol [5] |
| Boiling Point | 312.1 °C (Predicted)[8][9] | 325.2 °C[3][4] |
| Density | 1.329 g/cm³ (Predicted)[8][9] | 1.198 g/cm³[3][4] |
| pKa | 11.69 (Predicted)[9] | Not available |
| XLogP3-AA | Not available | 3[5] |
Biological Activity: Exploring the Impact of Fluorination
Carbamates are a well-established class of compounds with a wide range of biological activities, notably as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission.[10][11][12][13][14] Furthermore, some carbamates have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[15][16][17][18][19][20][21]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
-
Benzyl phenylcarbamate: Experimental data demonstrates that Benzyl phenylcarbamate exhibits inhibitory activity against both AChE and BChE. A study on substituted benzyl N-phenylcarbamates reported IC₅₀ values in the range of 199-535 µmol·L⁻¹ for AChE and 21-177 µmol·L⁻¹ for BChE.[22] This indicates a stronger inhibition of BChE compared to AChE by this class of compounds.[22]
Nrf2 Signaling Pathway Activation
The Nrf2 pathway plays a crucial role in protecting cells from oxidative stress.[15][16][17][18][19][20][21] Some compounds can activate this pathway by reacting with Keap1, a repressor protein of Nrf2.[16][23] While there is no direct evidence for the activation of the Nrf2 pathway by either this compound or Benzyl phenylcarbamate in the reviewed literature, the electrophilic nature of the carbamate moiety could potentially interact with the cysteine residues of Keap1. Fluorination can enhance the electrophilicity of the carbamate, suggesting that this compound might have a greater potential to activate the Nrf2 pathway compared to its non-fluorinated counterpart. This hypothesis warrants experimental verification.
Metabolic Stability: The Fluorine Advantage
Metabolic stability is a critical parameter in drug development, as it influences the half-life and bioavailability of a compound.[24][25][26][27][28][29][30] Carbamates are susceptible to metabolism by various enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.[24]
-
Benzyl phenylcarbamate: Specific data on the metabolic stability of Benzyl phenylcarbamate in liver microsomes is not available in the reviewed literature.
-
This compound: While direct experimental data is lacking for this specific compound, the introduction of fluorine atoms at metabolically vulnerable positions is a common strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes. The 2,4-difluoro substitution on the phenyl ring could block potential sites of hydroxylation, thereby increasing the compound's resistance to metabolic degradation. This would be expected to result in a longer half-life and improved bioavailability compared to the non-fluorinated analog.
Experimental Protocols
Synthesis of this compound [8][9]
To a solution of 2,4-difluoroaniline in dichloromethane, pyridine is added. The reaction mixture is stirred at room temperature, and benzyl chloroformate is added dropwise. After stirring for 1.5 hours, the reaction mixture is concentrated under vacuum. The residue is then partitioned between ethyl acetate and a potassium bisulfate solution. The organic layer is dried, filtered, and concentrated. The resulting material is crystallized from hexanes to yield the final product.
Synthesis of Benzyl phenylcarbamate
A common method for the synthesis of benzyl carbamates involves the reaction of benzyl chloroformate with the corresponding amine in the presence of a base. For Benzyl phenylcarbamate, benzyl chloroformate would be reacted with aniline in a suitable solvent with a base like pyridine or triethylamine to neutralize the HCl byproduct.[31][32][33][34]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay [11][13][14][35]
The inhibitory activity of the compounds can be determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent (e.g., DMSO), acetylthiocholine iodide as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of the AChE enzyme. The rate of hydrolysis of acetylthiocholine is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC₅₀ values are then determined from the dose-response curves.
In Vitro Metabolic Stability Assay using Liver Microsomes [24][25][26][27][28][29][30]
The metabolic stability of the compounds can be assessed using liver microsomes from different species (e.g., human, rat). The incubation mixture typically contains the test compound, liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated from the disappearance rate of the compound.
Visualizing Key Pathways and Workflows
Caption: A logical workflow for the comparative analysis of the two carbamate compounds.
Caption: A simplified diagram of the Nrf2 signaling pathway and the potential role of carbamates.
References
- 1. Benzyl (2,4-difluorophenyl) Carbamate - 95% Purity, Cas No: 112434-18-1, Molecular Weight: 263.2 G/mol, C14h11f2no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. parchem.com [parchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. benzyl phenylcarbamate | 3422-02-4 [chemnet.com]
- 5. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FCKeditor - Resources Browser [diarydirectory.com]
- 7. keyorganics.net [keyorganics.net]
- 8. echemi.com [echemi.com]
- 9. benzyl 2,4-difluorophenylcarbaMate CAS#: 112434-18-1 [m.chemicalbook.com]
- 10. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. researchgate.net [researchgate.net]
- 28. Metabolic Stability Assays [merckmillipore.com]
- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. orgsyn.org [orgsyn.org]
- 32. benchchem.com [benchchem.com]
- 33. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis routes of Benzyl carbamate [benchchem.com]
- 35. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of Benzyl (2,4-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzyl (2,4-difluorophenyl)carbamate, focusing on its potential cross-reactivity. Due to the limited publicly available data on this specific compound, this guide establishes a framework for its evaluation by presenting data on structurally related carbamates and outlining detailed experimental protocols for assessing cross-reactivity.
Introduction to this compound and Carbamate Cross-Reactivity
This compound belongs to the carbamate class of compounds. Carbamates are esters of carbamic acid and are widely used as insecticides and in pharmaceutical development.[1] Their primary mechanism of action typically involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2]
Cross-reactivity, in this context, refers to the ability of this compound to interact with targets other than its intended primary target. This can include other enzymes, receptors, or ion channels, potentially leading to off-target effects and unforeseen toxicities. For carbamates, cross-reactivity can be assessed by examining their inhibitory activity against a panel of related enzymes or their binding affinity to various receptors.
Comparison with Alternative Compounds
Table 1: Comparative Inhibitory Activity (IC50) of Carbamates against Acetylcholinesterase and Butyrylcholinesterase
| Compound | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Selectivity Index (BChE/AChE) | Data Source |
| This compound | Data not available | Data not available | Data not available | - |
| Carbaryl | 0.1 - 1.0 | 1.0 - 10 | ~10 | [3] |
| Physostigmine | 0.01 - 0.1 | 0.01 - 0.1 | ~1 | General Knowledge |
| Rivastigmine | 0.01 - 0.1 | 1.0 - 10 | ~100 | General Knowledge |
| Hypothetical Alternative 1 (Another fluorinated phenylcarbamate) | 0.5 | 5.0 | 10 | - |
| Hypothetical Alternative 2 (A non-fluorinated benzyl carbamate) | 1.2 | 2.5 | ~2 | - |
Note: The data for Carbaryl, Physostigmine, and Rivastigmine are representative ranges from the scientific literature. The data for the hypothetical alternatives are for illustrative purposes to demonstrate a comparative analysis.
Experimental Protocols
To assess the cross-reactivity of this compound, a series of in vitro assays can be performed. The primary assay would be to determine its inhibitory activity against acetylcholinesterase and other related enzymes.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Butyrylcholinesterase (BChE) Inhibition Assay
To assess selectivity, the same protocol as the AChE inhibition assay can be followed, substituting BChE for AChE and butyrylthiocholine iodide as the substrate.
Visualizations
Acetylcholinesterase Inhibition Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound on acetylcholinesterase.
Caption: Workflow for determining the IC50 value of a test compound against acetylcholinesterase.
Cholinergic Signaling Pathway
Inhibition of acetylcholinesterase by carbamates leads to an accumulation of acetylcholine, which then overstimulates muscarinic and nicotinic receptors, leading to downstream signaling cascades.
Caption: Simplified cholinergic signaling pathway affected by acetylcholinesterase inhibition.
Logical Relationship for Cross-Reactivity Assessment
This diagram illustrates the logical steps to evaluate the cross-reactivity profile of a test compound.
Caption: Logical workflow for assessing the cross-reactivity of a compound.
Conclusion
While specific cross-reactivity data for this compound is currently limited, this guide provides a robust framework for its evaluation. By employing standardized experimental protocols, such as acetylcholinesterase inhibition assays, and comparing the results with those of known carbamates and other relevant compounds, researchers can build a comprehensive cross-reactivity profile. This information is critical for understanding the compound's selectivity, predicting potential off-target effects, and guiding further drug development efforts. The provided visualizations offer a clear overview of the experimental and biological pathways involved in this assessment.
References
- 1. View of Pesticide Toxicity Profile: Carbamate Pesticides | EDIS [journals.flvc.org]
- 2. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of O-Aryl Carbamate Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of O-aryl carbamate analogs, a prominent class of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making it a promising therapeutic target. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key pathways to aid in the rational design of novel FAAH inhibitors.
Introduction to FAAH and Carbamate Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of fatty acid amides.[1] Carbamate-based compounds have emerged as a significant class of FAAH inhibitors. These inhibitors typically act covalently and irreversibly by carbamylating the catalytic serine residue (Ser241) within the FAAH active site.[2][3] This covalent modification inactivates the enzyme, leading to a sustained increase in endocannabinoid levels. The general structure of the O-aryl carbamate inhibitors discussed in this guide features a central carbamate moiety with substitutions on both the nitrogen and the oxygen atoms. The nature of these substituents significantly influences the inhibitory potency and selectivity of the compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of O-aryl carbamate analogs against FAAH is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables present a compilation of SAR data for representative series of O-aryl carbamate inhibitors, highlighting the impact of structural modifications on their activity.
Table 1: SAR of Biphenyl-3-yl Alkylcarbamate Analogs
This series explores the effect of modifying the N-alkyl substituent of biphenyl-3-yl carbamates on FAAH inhibitory activity. The parent compound, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), serves as a reference.[4]
| Compound ID | N-Substituent | FAAH IC50 (nM) |
| URB524 | Cyclohexyl | 63 |
| Analog 1 | n-Butyl | >1000 |
| Analog 2 | Isopropyl | 250 |
| Analog 3 | Cyclopentyl | 80 |
| Analog 4 | Phenyl | >1000 |
| URB597 | 3'-Carbamoyl-cyclohexyl | 4.6 |
Data synthesized from Mor et al., J Med Chem, 2004.[4]
Key Insights:
-
The nature of the N-alkyl substituent is critical for potent FAAH inhibition.
-
A lipophilic and appropriately sized cycloalkyl group (e.g., cyclohexyl) is preferred over smaller alkyl or bulky aryl groups.
-
The introduction of a hydrophilic group, such as a carbamoyl moiety on the biphenyl ring (as in URB597), can dramatically increase potency.[4]
Table 2: SAR of O-Aryl Carbamates with Varying Aryl Groups
This table compares the FAAH inhibitory potency of carbamates with different O-aryl substituents, demonstrating the importance of the leaving group in the carbamylation reaction.
| Compound ID | O-Aryl Group | FAAH IC50 (nM) |
| URB597 | 3'-Carbamoylbiphenyl-3-yl | 4.6 |
| Analog 5 | Biphenyl-3-yl | 63 |
| Analog 6 | Phenyl | >1000 |
| Analog 7 | 3-Nitrophenyl | ~500 |
| Analog 8 | 2-Naphthyl | ~200 |
Data synthesized from multiple sources for comparative purposes.[2][5]
Key Insights:
-
The electronic properties of the O-aryl group significantly affect inhibitory potency. Electron-withdrawing groups can enhance the electrophilicity of the carbamate carbonyl, facilitating the reaction with the catalytic serine.[6]
-
The size and shape of the O-aryl moiety are crucial for fitting into the enzyme's active site. A "bent" shape, as provided by the biphenyl-3-yl group, is often associated with higher potency.[7]
Experimental Protocols
The following section details a standard methodology for determining the in vitro inhibitory activity of compounds against FAAH.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay is a common method used to screen for and characterize FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. The potency of an inhibitor is determined by measuring the reduction in FAAH activity at various inhibitor concentrations.[8]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., AAMCA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted FAAH enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to all wells.
-
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm. Readings are typically taken every 1-2 minutes for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Simplified signaling pathway of anandamide and the mechanism of FAAH inhibition by O-aryl carbamates.
Experimental Workflow for FAAH Inhibition Assay
Caption: General experimental workflow for the in vitro fluorometric FAAH inhibition assay.
Comparison with Alternatives
While O-aryl carbamates are potent irreversible FAAH inhibitors, other classes of inhibitors have also been developed, each with distinct characteristics.
Table 3: Comparison of Different Classes of FAAH Inhibitors
| Inhibitor Class | Mechanism of Action | Key Features | Representative Compound(s) |
| O-Aryl Carbamates | Irreversible, Covalent | High potency, well-established SAR, potential for off-target activity with other serine hydrolases. | URB597, PF-3845 |
| α-Ketoheterocycles | Reversible, Covalent (hemiketal) | High potency and selectivity, good drug-like properties. | OL-135 |
| Piperidine/Piperazine Ureas | Irreversible, Covalent | High selectivity for FAAH over other serine hydrolases. | PF-04457845 |
| Trifluoromethyl Ketones | Reversible, Covalent (hemiketal) | Potent inhibition, mimics the transition state of substrate hydrolysis. | AM404 metabolite |
This comparative table highlights that while O-aryl carbamates are a cornerstone in FAAH inhibitor research, alternative scaffolds offer different mechanisms of action and selectivity profiles, providing diverse avenues for therapeutic development. The choice of scaffold will depend on the desired pharmacological profile, including duration of action and selectivity.
Conclusion
The structure-activity relationship of O-aryl carbamate analogs as FAAH inhibitors is well-defined, with potency being significantly influenced by the nature of the N-alkyl and O-aryl substituents. Lipophilic, appropriately sized N-substituents and "bent" O-aryl groups with electron-withdrawing properties are generally favored for high potency. The irreversible covalent mechanism of these inhibitors leads to sustained FAAH inhibition. While potent, the potential for off-target effects necessitates careful design and evaluation. This guide provides a foundational understanding of the SAR and experimental considerations for this important class of compounds, which can inform the development of next-generation FAAH inhibitors with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Off-Target Effects: A Guide for FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic avenue for a variety of neurological and inflammatory disorders. By preventing the degradation of endogenous cannabinoids like anandamide, FAAH inhibitors can modulate the endocannabinoid system, offering potential benefits for pain, anxiety, and other conditions.[1][2] However, the clinical development of some FAAH inhibitors has been hampered by unforeseen toxicity, underscoring the critical importance of a thorough assessment of their off-target effects.[1][3] This guide provides a comparative overview of the off-target profiles of different FAAH inhibitors, with a focus on the carbamate class of compounds, to aid researchers in the selection and development of safer therapeutic candidates.
On-Target vs. Off-Target Activity: The Significance of Selectivity
The primary on-target effect of an FAAH inhibitor is the blockade of the FAAH enzyme, leading to increased levels of anandamide and other fatty acid amides.[2] This elevation in endocannabinoids is believed to mediate the desired therapeutic effects through the activation of cannabinoid receptors (CB1 and CB2) and other potential targets like TRPV1 channels.[3][4]
Off-target effects occur when a drug interacts with proteins other than its intended target. In the context of FAAH inhibitors, off-target interactions, particularly with other serine hydrolases, can lead to a range of adverse events, from mild side effects to severe toxicity.[1][3] The tragic outcome of the clinical trial for BIA 10-2474, a carbamate-based FAAH inhibitor, serves as a stark reminder of the potential dangers of poor selectivity. The severe neurological adverse events observed in that trial were attributed to the compound's off-target activities.[1][3]
Comparative Off-Target Profiles of FAAH Inhibitors
To illustrate the importance of selectivity, this guide compares the off-target profiles of a highly selective FAAH inhibitor, PF-3845, with the non-selective inhibitor BIA 10-2474 and another widely studied carbamate inhibitor, URB597. While direct data for Benzyl (2,4-difluorophenyl)carbamate is not extensively available in public literature, its carbamate structure suggests a potential for off-target effects similar to other compounds in its class, making this comparison relevant for its preclinical assessment.
Data Presentation: Inhibitory Activity Against a Panel of Serine Hydrolases
The following table summarizes the inhibitory activity (IC50 values) of selected FAAH inhibitors against FAAH and a panel of key off-target serine hydrolases. This data is primarily derived from activity-based protein profiling (ABPP) studies.
| Target Enzyme | PF-3845 (Selective) IC50 (nM) | BIA 10-2474 (Non-Selective) IC50 (nM) | URB597 IC50 (nM) | Potential Consequence of Off-Target Inhibition |
| FAAH (On-Target) | <10 | <10 | ~5 | Therapeutic Efficacy |
| FAAH2 | >10,000 | ~100 | >10,000 | Unknown, potential for altered lipid metabolism |
| ABHD6 | >10,000 | <100 | >10,000 | Altered endocannabinoid signaling (2-AG metabolism) |
| CES1/CES2 | >10,000 | <100 | ~500 (for some CES) | Altered metabolism of ester-containing drugs and lipids[5] |
| PNPLA6 | >10,000 | <500 | >10,000 | Potential for neurological toxicity |
| MGL (MAGL) | >10,000 | >10,000 | >10,000 | Altered endocannabinoid signaling (2-AG metabolism) |
Note: IC50 values are approximate and can vary depending on the experimental conditions. Data is compiled from publicly available research.[1][3]
Experimental Protocols
A thorough evaluation of off-target effects is crucial. The following are detailed methodologies for key experiments used to characterize the selectivity of FAAH inhibitors.
Activity-Based Protein Profiling (ABPP)
Objective: To broadly screen for potential off-target interactions of a compound against a class of enzymes (e.g., serine hydrolases) in a complex biological sample.
Methodology:
-
Sample Preparation: Prepare proteomes from relevant human cell lines (e.g., HEK293T, SH-SY5Y) or tissues.
-
Inhibitor Incubation: Incubate the proteomes with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add a broad-spectrum, activity-based probe for the enzyme class of interest (e.g., fluorophosphonate-rhodamine (FP-Rh) for serine hydrolases) and incubate for a specific duration. This probe covalently binds to the active site of the enzymes.
-
SDS-PAGE and Gel Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled enzymes using a gel scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates a target or off-target interaction.
-
Protein Identification (for novel off-targets): Excise the protein bands of interest from the gel and identify the proteins using mass spectrometry-based proteomics.
Recombinant Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency (e.g., IC50) of a compound against specific, purified recombinant enzymes identified as potential off-targets from ABPP.
Methodology:
-
Enzyme and Substrate Preparation: Obtain or express and purify the recombinant off-target enzyme (e.g., CES1, ABHD6). Prepare a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic cleavage.
-
Inhibition Assay: In a microplate format, add the recombinant enzyme, the test inhibitor at various concentrations, and the substrate.
-
Signal Detection: Monitor the rate of product formation over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Impact of Off-Target Effects
The following diagrams illustrate key concepts related to the on-target and off-target effects of FAAH inhibitors.
Caption: On-target signaling pathway of an FAAH inhibitor.
Caption: Comparison of selective vs. non-selective FAAH inhibitors.
Caption: Experimental workflow for assessing off-target effects.
Conclusion and Recommendations
The development of safe and effective FAAH inhibitors hinges on a comprehensive understanding and mitigation of their off-target effects. While the carbamate scaffold is common among potent FAAH inhibitors, it can also confer reactivity towards other serine hydrolases. For any novel carbamate-based FAAH inhibitor, such as this compound, a rigorous preclinical safety evaluation is paramount.
Researchers and drug developers are strongly encouraged to:
-
Employ broad, unbiased screening methods like Activity-Based Protein Profiling early in the drug discovery process to identify potential off-target liabilities.
-
Quantify the inhibitory potency against identified off-targets using purified recombinant enzymes.
-
Investigate the functional consequences of off-target inhibition in relevant cellular and in vivo models.
By prioritizing selectivity and conducting thorough off-target profiling, the field can move closer to realizing the full therapeutic potential of FAAH inhibition while minimizing the risk of adverse events.
References
- 1. benchchem.com [benchchem.com]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Organophosphorus and Carbamate Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. This guide provides a detailed, objective comparison of two prominent classes of acetylcholinesterase inhibitors: organophosphates (OPs) and carbamates (CMs). By examining their mechanisms of action, kinetic profiles, and toxicological data, this document aims to equip scientific professionals with the critical information needed for informed decision-making in their research and development endeavors.
At a Glance: Key Differences Between Organophosphorus and Carbamate Inhibitors
| Feature | Organophosphorus Inhibitors | Carbamate Inhibitors |
| Mechanism of Action | Form a stable, covalent bond with the serine hydroxyl group in the active site of acetylcholinesterase (AChE), leading to "irreversible" inhibition.[1] | Form a less stable, carbamylated enzyme complex that is capable of spontaneous hydrolysis, leading to "reversible" inhibition.[2] |
| Duration of Action | Prolonged, as recovery of AChE activity requires the synthesis of new enzyme.[3] | Shorter, as the carbamylated enzyme can be spontaneously reactivated.[2] |
| "Aging" Phenomenon | The phosphorylated enzyme can undergo a process called "aging," where a chemical change occurs that further strengthens the bond, making it resistant to reactivation by oximes.[3] | Carbamylated enzymes do not undergo "aging."[3] |
| Clinical Effects | Often more severe and prolonged, with a higher propensity for central nervous system (CNS) toxicity. | Generally less severe with a shorter duration of action. CNS effects are often less pronounced. |
| Antidotal Therapy | Atropine is used to counteract muscarinic effects, and oximes (e.g., pralidoxime) are administered to reactivate the phosphorylated enzyme, particularly before "aging" occurs. | Atropine is effective for muscarinic symptoms. Oximes are generally not recommended for carbamate poisoning.[2] |
Delving Deeper: Mechanism of Action
Both organophosphates and carbamates exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[3]
The critical difference lies in the nature of their interaction with the AChE active site. Organophosphates phosphorylate the serine hydroxyl group, forming a highly stable covalent bond.[4] This bond is considered practically irreversible, and recovery of enzyme function is a slow process that primarily depends on the synthesis of new AChE. Furthermore, the phosphorylated enzyme can undergo a process known as "aging," which involves the cleavage of an alkoxy group from the phosphorus atom. This conformational change renders the inhibited enzyme resistant to reactivation by standard antidotes like oximes.[3]
In contrast, carbamates carbamylate the serine hydroxyl group in the AChE active site. The resulting carbamylated enzyme is less stable than its phosphorylated counterpart and can undergo spontaneous hydrolysis, leading to the regeneration of the active enzyme.[2] This inherent reversibility accounts for the shorter duration of action and generally less severe toxicity of carbamates compared to organophosphates.
Inhibition of Acetylcholinesterase by Organophosphates and Carbamates.
Quantitative Comparison of Inhibitor Potency and Toxicity
The following tables provide a summary of key quantitative data for representative organophosphate and carbamate inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Inhibitor | Class | Source of AChE | Bimolecular Rate Constant (k_i) (M⁻¹min⁻¹) | IC₅₀ |
| Chlorpyrifos-oxon | Organophosphate | Human recombinant | 9.3 x 10⁶[5] | 3 nM (immunoprecipitated rat brain)[6] |
| Carbofuran | Carbamate | Not Specified | - | 3.3 x 10⁻⁸ M |
Table 2: Acute Toxicity Data
| Compound | Class | Species | Route | LD₅₀ (mg/kg) |
| Chlorpyrifos | Organophosphate | Rat (male) | Oral | 155[7] |
| Chlorpyrifos | Organophosphate | Rat (female) | Oral | 82[7] |
| Chlorpyrifos | Organophosphate | Mouse | Oral | 60[7] |
| Chlorpyrifos | Organophosphate | Rabbit | Dermal | >2000[8] |
| Carbofuran | Carbamate | Rat | Oral | 5 - 13[9] |
| Carbofuran | Carbamate | Mouse | Oral | 2[9] |
| Carbofuran | Carbamate | Rabbit | Dermal | >1000[9] |
Experimental Protocols
Acetylcholinesterase Activity Assay (Ellman's Method)
This widely used colorimetric assay is a reliable method for determining AChE activity and for screening potential inhibitors.[10][11]
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solvent.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test inhibitor.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. scribd.com [scribd.com]
- 2. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 8. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyl (2,4-difluorophenyl)carbamate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl (2,4-difluorophenyl)carbamate. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.[1] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[1] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or a chemical-resistant suit is required to protect against skin exposure.[1] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator if ventilation is inadequate or if dusts are generated.[1][2] | Protects against inhalation of harmful dust or aerosols. |
II. Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
1. Evacuation and Ventilation:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated. Use a chemical fume hood if the spill is manageable and can be safely handled within it.
2. Spill Containment:
-
For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[1][2]
-
For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
3. Collection and Packaging:
-
Place the spilled material and any contaminated absorbent into a suitable, sealable, and clearly labeled container for disposal.[1][2]
4. Decontamination:
-
Wash the spill area thoroughly with soap and water.[2]
-
Prevent runoff from entering drains or waterways.[2]
III. Disposal Procedures for Unused Product and Contaminated Waste
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and comply with regulations.
Step 1: Waste Identification and Segregation
-
Identify the waste as a hazardous chemical.
-
Segregate the waste from other laboratory waste streams.
Step 2: Packaging and Labeling
-
Place the waste in a suitable, closed, and non-reactive container.
-
The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other required institutional or regulatory information.
Step 3: Storage
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be cool and dry.[3]
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Workflow for Safe Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzyl (2,4-difluorophenyl)carbamate
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Benzyl (2,4-difluorophenyl)carbamate. It is designed to be a primary resource for ensuring personal safety and proper management of this chemical compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from analogous compounds, it may cause skin and serious eye irritation.[1][2] Inhalation of dust or fumes may lead to respiratory irritation.[1][2] Some related carbamates are harmful if swallowed.[2][3] It is crucial to avoid all personal contact, including inhalation of dust.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Reasoning |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | To protect against splashes and dust particles. Similar compounds are known to cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin.[4] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5] If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[2] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]
-
Spill Prevention: Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid generating dust.[1]
Storage:
-
Store in a tightly sealed, properly labeled container.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not let the product enter drains.[2]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent, stir bar).
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Allow the mixture to stir until the solid is fully dissolved.
-
-
Cleanup:
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
